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Core Science & Biosynthesis

Foundational

physicochemical properties of 2-(5-Methoxypyridin-2-YL)ethylamine

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Methoxypyridin-2-yl)ethylamine Abstract 2-(5-Methoxypyridin-2-yl)ethylamine is a substituted pyridylethylamine, a structural motif of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Methoxypyridin-2-yl)ethylamine

Abstract

2-(5-Methoxypyridin-2-yl)ethylamine is a substituted pyridylethylamine, a structural motif of significant interest in medicinal chemistry and materials science. As a versatile building block, a comprehensive understanding of its physicochemical properties is paramount for its effective application in research and development. This guide provides a detailed overview of the core physicochemical characteristics of this compound. In light of limited publicly available experimental data, this document emphasizes the robust methodologies required for its characterization, offering field-proven, step-by-step protocols for determining key parameters such as pKa, lipophilicity (logP), and purity. These protocols are presented with a rationale grounded in established analytical chemistry principles, ensuring that researchers can validate the properties of their own synthesized material.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 2-(5-Methoxypyridin-2-yl)ethylamine is comprised of a pyridine ring substituted at the 2-position with an ethylamine side chain and at the 5-position with a methoxy group. This arrangement of functional groups dictates its chemical behavior, particularly its basicity and lipophilicity.

  • IUPAC Name: 2-(5-Methoxypyridin-2-yl)ethan-1-amine

  • Synonyms: 5-Methoxy-2-(2-aminoethyl)pyridine

  • Molecular Formula: C₈H₁₂N₂O

  • Molecular Weight: 152.19 g/mol

  • Chemical Structure:

    
    (A graphical representation of the chemical structure would be placed here in a formal document).
    

Core Physicochemical Properties

While specific experimental data for this molecule is not widely published, we can predict key properties based on its structure using established computational models. The following table summarizes these predicted values, which serve as essential starting points for experimental verification.

PropertyPredicted ValueSignificance in Drug Development
pKa₁ (Aliphatic Amine) ~9.5 - 10.5Determines the charge state at physiological pH (7.4); crucial for receptor binding, solubility, and membrane permeability.
pKa₂ (Pyridine Nitrogen) ~4.0 - 5.0Influences overall solubility and potential for secondary ionic interactions.
cLogP (Lipophilicity) 1.0 - 1.5Predicts the compound's distribution between aqueous and lipid environments; a key factor in ADME properties.
Aqueous Solubility Moderately SolubleAffects formulation, bioavailability, and administration routes. Solubility is highly pH-dependent.
Polar Surface Area (TPSA) ~51.5 ŲInfluences cell membrane permeability and blood-brain barrier penetration.

Methodologies for Experimental Characterization

For any researcher synthesizing or utilizing 2-(5-Methoxypyridin-2-yl)ethylamine, experimental determination of its properties is a critical step for ensuring quality, reproducibility, and adherence to project specifications. The following sections detail standard, reliable protocols for this purpose.

Determination of pKa by Potentiometric Titration

Causality: The pKa values dictate the ionization state of the molecule at different pH levels. This compound possesses two basic centers: the primary aliphatic amine of the ethylamine side chain (the stronger base) and the pyridine ring nitrogen (the weaker base). Potentiometric titration is the gold-standard method for accurately determining these values by monitoring pH changes upon the addition of a titrant.[1][2]

pKa_Ionization cluster_low_ph Low pH (e.g., < 3) cluster_mid_ph Mid pH (e.g., 6-8) cluster_high_ph High pH (e.g., > 11) Diprotonated Diprotonated (Fully Charged) R-CH₂CH₂-NH₃⁺ Py-H⁺ Monoprotonated Monoprotonated (Physiologically Relevant) R-CH₂CH₂-NH₃⁺ Py Diprotonated->Monoprotonated pKa₂ ≈ 4.5 Neutral Neutral (Uncharged) R-CH₂CH₂-NH₂ Py Monoprotonated->Neutral pKa₁ ≈ 10.0

Experimental Protocol:

  • Preparation of Analyte Solution: Accurately weigh approximately 15-20 mg of 2-(5-Methoxypyridin-2-yl)ethylamine and dissolve it in 50 mL of 0.01 M KCl solution (to maintain constant ionic strength).

  • System Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted beaker at 25°C with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized 0.1 M HCl solution. Add the titrant in small, precise increments (e.g., 0.05 mL).

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of HCl added. The two equivalence points, corresponding to the protonation of the two nitrogen atoms, will appear as inflection points. The pKa values can be determined from the half-equivalence points. More accurately, use derivative plots (dpH/dV vs. V) to precisely locate the equivalence points and calculate the pKa values.

Determination of Lipophilicity (logP) by Shake-Flask Method

Causality: The partition coefficient (logP) is a measure of a compound's differential solubility between an organic phase (n-octanol) and an aqueous phase (water/buffer). It is a critical predictor of a drug's ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for its direct measurement.

Experimental Protocol:

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 to mimic physiological conditions. Pre-saturate the n-octanol with this buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel, combine 10 mL of the pre-saturated n-octanol with 10 mL of the compound's aqueous stock solution.

  • Equilibration: Shake the funnel vigorously for 30 minutes to allow for complete partitioning. Let it stand until the two phases have clearly separated.

  • Concentration Measurement: Carefully separate the two layers. Determine the concentration of the compound in the aqueous layer using a validated analytical method, such as HPLC-UV (see Protocol 3.3). The concentration in the n-octanol layer is determined by difference.

  • Calculation: Calculate logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Purity and Quantitative Analysis by RP-HPLC-UV

Causality: High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of a compound and quantifying its concentration.[3] For a moderately polar and basic compound like 2-(5-Methoxypyridin-2-yl)ethylamine, Reversed-Phase (RP) HPLC with UV detection is the method of choice. The protocol below provides a robust starting point for method development.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN/H₂O w/TFA) D Equilibrate HPLC System A->D B Prepare Standard Solutions (Known Concentrations) E Inject Standards (Generate Calibration Curve) B->E C Prepare Sample Solution (Unknown Concentration) F Inject Sample C->F D->E E->F H Determine Sample Concentration (from Calibration Curve) E->H G Integrate Peak Areas F->G G->H I Calculate Purity (% Area) H->I

Experimental Protocol:

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for basic analytes.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Standard Stock: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL stock. Prepare a series of dilutions for the calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Sample: Prepare the sample to be analyzed in the same diluent to an expected concentration within the calibration range.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan for λmax (typically ~270 nm for a methoxypyridine chromophore).

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions. Rationale: A gradient is used to ensure elution of any potential impurities with different polarities.

  • Analysis and Calculation:

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Inject the sample and record the peak area.

    • Determine the concentration from the calibration curve.

    • Assess purity by calculating the percentage of the main peak area relative to the total area of all peaks.

Spectroscopic Profile for Structural Confirmation

For unambiguous confirmation of the molecular structure, a combination of spectroscopic methods should be employed.

  • ¹H NMR (Proton NMR): The spectrum should be consistent with the structure, showing characteristic signals for the aromatic protons on the pyridine ring, the methoxy group singlet, and the two methylene groups of the ethylamine chain. The integration of these signals should correspond to the number of protons.

  • ¹³C NMR (Carbon NMR): Should show 8 distinct carbon signals corresponding to the 8 unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a strong molecular ion peak [M+H]⁺ at m/z 153.10. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic stretches for N-H bonds (in the 3300-3400 cm⁻¹ region), C-H bonds, C=N and C=C bonds of the aromatic ring, and C-O stretching of the methoxy group.

Stability and Handling

  • Chemical Stability: As a primary amine, this compound is susceptible to oxidation and may be air-sensitive over long periods. It is also a base and will react with acids to form salts.

  • Storage: It is recommended to store the compound under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. For long-term storage, refrigeration (2-8°C) is advised to minimize degradation. Protect from light.

Conclusion

References

  • Pharmaffiliates. (n.d.). 2-Amino-5-methoxypyridine. Retrieved from [Link]

  • Han, F.-S., et al. (2012). Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. J. Org. Chem., 77, 8615-8620.
  • Ankara University. (n.d.). Analysis Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[(2-Methylaminoethyl)(P-Methoxybenzyl)Amino]Pyridine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Pyridine. Retrieved from [Link]

  • PCC Group. (2022). Quantitative analysis. Product Portal. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Mechanism of Action of 2-(5-Methoxypyridin-2-yl)ethylamine

The following technical guide details the mechanism of action, structural biology, and experimental applications of 2-(5-Methoxypyridin-2-yl)ethylamine , a specialized chemical probe and histamine receptor ligand. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural biology, and experimental applications of 2-(5-Methoxypyridin-2-yl)ethylamine , a specialized chemical probe and histamine receptor ligand.

Executive Summary

2-(5-Methoxypyridin-2-yl)ethylamine (also known as 5-Methoxy-2-PYEA or 5-Methoxy-2-pyridineethanamine ) is a synthetic heterocyclic amine that functions primarily as a Histamine H1 Receptor (H1R) Agonist .[1] It is a structural derivative of 2-pyridylethylamine (2-PYEA) , a classical selective H1 agonist used to differentiate H1-mediated physiological responses from H2, H3, or H4 pathways.

The introduction of the 5-methoxy group on the pyridine ring serves as a bioisosteric modulator, influencing the compound's lipophilicity, metabolic stability, and receptor binding kinetics compared to the parent 2-PYEA. This compound is utilized in pharmacological research to investigate histaminergic signaling in the central nervous system (CNS), smooth muscle contraction, and inflammatory responses.

Chemical Identity & Structural Biology[2]

Structural Composition

The molecule consists of a pyridine ring substituted at the 2-position with an aminoethyl side chain and at the 5-position with a methoxy group.

FeatureDescriptionFunction
Core Scaffold Pyridine RingBioisostere of the imidazole ring found in histamine. Confers selectivity for H1 over H2 receptors.
Side Chain 2-Aminoethyl group (

)
Critical pharmacophore mimicking the ethylamine tail of histamine; essential for receptor activation (efficacy).
Substituent 5-Methoxy group (

)
Electron-donating group. Increases lipophilicity (

) and alters electron density at the pyridine nitrogen, potentially modulating hydrogen bond acceptance.
Structure-Activity Relationship (SAR)

The mechanism of action is defined by its ability to mimic histamine within the H1 receptor's orthosteric binding pocket:

  • Protonated Amine Interaction: At physiological pH, the terminal amine is protonated (

    
    ). It forms a critical ionic bond with the conserved Aspartate (Asp107)  residue in Transmembrane Domain 3 (TM3) of the H1 receptor.
    
  • Pyridine Nitrogen Interaction: The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with Asparagine (Asn198) or Lysine (Lys191) in TM5. This interaction distinguishes 2-pyridyl analogs (H1 selective) from 4-methylhistamine analogs (H2 selective).

  • 5-Methoxy Modulation: The methoxy group at position 5 projects into the hydrophobic sub-pocket. Unlike the parent 2-PYEA, this substitution can enhance blood-brain barrier (BBB) permeability and reduce susceptibility to oxidative metabolism, prolonging the probe's half-life in in vivo assays.

Pharmacodynamics: Mechanism of Action[3]

Primary Signaling Pathway (Gq/11 Coupling)

Upon binding to the Histamine H1 Receptor, 2-(5-Methoxypyridin-2-yl)ethylamine induces a conformational change that catalyzes the exchange of GDP for GTP on the G


q/11  protein subunit. This initiates the canonical Phospholipase C (PLC) cascade.
Step-by-Step Transduction:
  • Activation: Ligand binds H1R

    
     G
    
    
    
    q activation.
  • Hydrolysis: Activated G

    
    q stimulates Phospholipase C 
    
    
    
    (PLC
    
    
    )
    .
  • Cleavage: PLC

    
     hydrolyzes phosphatidylinositol 4,5-bisphosphate (
    
    
    
    ) into Inositol 1,4,5-trisphosphate (
    
    
    )
    and Diacylglycerol (DAG) .
  • Calcium Release:

    
     binds to 
    
    
    
    receptors on the Endoplasmic Reticulum (ER), triggering a rapid efflux of intracellular
    
    
    .
  • Functional Outcome:

    • Smooth Muscle:

      
      -Calmodulin binding 
      
      
      
      Myosin Light Chain Kinase (MLCK) activation
      
      
      Contraction (e.g., bronchoconstriction, gut contraction).
    • Endothelium:

      
       stimulates eNOS 
      
      
      
      NO production
      
      
      Vasodilation (vascular permeability).
    • Neurons: Depolarization and increased excitability.

Visualization of Signaling Pathway

The following diagram illustrates the molecular cascade triggered by 2-(5-Methoxypyridin-2-yl)ethylamine.

G Ligand 2-(5-Methoxypyridin-2-yl)ethylamine H1R Histamine H1 Receptor (GPCR) Ligand->H1R Agonist Binding Gq Gαq/11 Protein H1R->Gq Activates PLC Phospholipase C-β (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Cleaves into DAG DAG PIP2->DAG Cleaves into ER ER Calcium Store IP3->ER Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca2+ Increase ER->Ca Releases Ca2+ Ca->PKC Co-activates Response Physiological Response (Contraction/Depolarization) Ca->Response Triggers PKC->Response Modulates

Caption: The Gq-coupled signaling cascade activated by 5-Methoxy-2-PYEA binding to the H1 Receptor.

Experimental Applications & Protocols

Researchers utilize 2-(5-Methoxypyridin-2-yl)ethylamine to selectively activate H1 receptors without cross-activating H2 receptors (which couple to Gs/cAMP).

Protocol: Intracellular Calcium Flux Assay

Objective: To quantify the agonist potency (


) of the compound in H1R-expressing cells (e.g., HeLa or CHO-H1 cells).

Materials:

  • CHO-K1 cells stably expressing human H1R.

  • Fluo-4 AM (Calcium indicator dye).

  • Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).

  • 2-(5-Methoxypyridin-2-yl)ethylamine (Test Compound).

  • Histamine (Positive Control).

Methodology:

  • Cell Seeding: Plate CHO-H1 cells in 96-well black-wall plates at 50,000 cells/well. Incubate overnight.

  • Dye Loading: Aspirate media and incubate cells with 4 µM Fluo-4 AM in assay buffer for 45 minutes at 37°C.

  • Equilibration: Wash cells 3x with assay buffer to remove extracellular dye. Incubate for 20 minutes at room temperature (RT) to allow de-esterification.

  • Baseline Measurement: Measure fluorescence (

    
    ) for 30 seconds to establish baseline.
    
  • Agonist Injection: Inject 2-(5-Methoxypyridin-2-yl)ethylamine at varying concentrations (

    
     to 
    
    
    
    ).
  • Data Acquisition: Monitor fluorescence peak for 120 seconds.

  • Analysis: Plot

    
     vs. log[Concentration] to determine 
    
    
    
    .
Protocol: Isometric Tension Recording (Smooth Muscle)

Objective: To validate tissue-level functional activity (bronchoconstriction or gut contraction).

  • Tissue Prep: Isolate guinea pig ileum segments (highly enriched in H1R).

  • Mounting: Suspend segments in an organ bath containing Tyrode’s solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    .
  • Equilibration: Apply 1g resting tension and equilibrate for 60 mins.

  • Challenge: Add cumulative doses of 2-(5-Methoxypyridin-2-yl)ethylamine.

  • Control: Use Mepyramine (1 µM) as a specific antagonist to confirm H1 specificity. If contraction is blocked by Mepyramine, the mechanism is confirmed as H1-mediated.

Synthesis & Chemical Properties

For researchers requiring the compound for custom assays, the synthesis typically follows the Henry Reaction or Decarboxylation pathways.

PropertyValue
Molecular Formula

Molecular Weight 152.19 g/mol
Solubility Soluble in water, DMSO, and Ethanol.
Storage -20°C, desiccated (Hygroscopic amine).

Synthetic Route Summary:

  • Precursor: 5-Methoxy-2-pyridinecarboxaldehyde.

  • Condensation: Reaction with nitromethane (

    
    ) to form the nitrostyrene derivative.
    
  • Reduction: Reduction of the nitroalkene using Lithium Aluminum Hydride (

    
    ) yields the final ethylamine product.
    

References

  • Parsons, M. E., & Ganellin, C. R. (2006). Histamine and its receptors. British Journal of Pharmacology.[2]

  • Hill, S. J., et al. (1997). International Union of Pharmacology. XIII. Classification of histamine receptors. Pharmacological Reviews.[3]

  • PubChem Compound Summary. 2-(2-Aminoethyl)pyridine (Parent Analog). National Center for Biotechnology Information.

  • Leurs, R., et al. (1995). Therapeutic potential of histamine H1, H2, and H3 receptor ligands. Drug Discovery Today.[3] (Contextual grounding for pyridine analogs).

Disclaimer: This guide is for research and educational purposes only. 2-(5-Methoxypyridin-2-yl)ethylamine is a chemical probe and is not approved for clinical or diagnostic use in humans.

Sources

Foundational

The Multifaceted Biological Activities of Pyridine-2-Methylamine Derivatives: A Technical Guide for Drug Discovery

Introduction The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a multitude of approved therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various non-cov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a multitude of approved therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design. Among the vast landscape of pyridine-containing compounds, derivatives of pyridine-2-methylamine have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of pyridine-2-methylamine derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Antitubercular Activity: Targeting the Mycobacterial Cell Wall

Tuberculosis (TB) remains a significant global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel antitubercular agents.[3] Pyridine-2-methylamine derivatives have shown exceptional promise in this area by inhibiting Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter of mycolic acids, which are essential components of the mycobacterial cell wall.[3][4][5]

Mechanism of Action: Inhibition of MmpL3

MmpL3 functions as a transporter, shuttling trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane of Mtb. By inhibiting MmpL3, pyridine-2-methylamine derivatives disrupt the biosynthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial death.[3]

A molecular docking study of a potent pyridine-2-methylamine derivative revealed key interactions within the active site of MmpL3. The nitrogen atom of the pyridine ring and the methylamine side chain form crucial hydrogen bonds and π-π stacking interactions with amino acid residues such as D645 and Y646, respectively, effectively blocking the function of the transporter.[3]

MmpL3_Inhibition cluster_Mtb_Cell_Envelope M. tuberculosis Cell Envelope cluster_Mycolic_Acid_Transport Mycolic Acid Precursor Transport Inner_Membrane Inner Membrane Periplasm Periplasm Outer_Membrane Outer Membrane (Mycolic Acid Layer) Periplasm->Outer_Membrane Mycolic Acid Integration TMM_precursor Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM_precursor->MmpL3 Transport MmpL3->Periplasm Translocation Pyridine_Derivative Pyridine-2-methylamine Derivative Pyridine_Derivative->MmpL3 Inhibition

Caption: Inhibition of MmpL3 by a pyridine-2-methylamine derivative.

Structure-Activity Relationship (SAR) Insights

Structure-based drug design has been instrumental in optimizing the antitubercular activity of pyridine-2-methylamine derivatives. Key SAR findings include:

  • Lipophilicity: A positive correlation exists between the lipophilicity (cLogP) of the compounds and their antitubercular activity, suggesting that increased lipophilicity enhances membrane permeability.[3]

  • Substitutions on the Pyridine Ring: The position and nature of substituents on the pyridine ring significantly impact activity. For instance, pyridine-2-methylamine-4-aryl and pyridine-3-methylamine-5-aryl scaffolds have demonstrated potent activity.[3]

  • Side Chain Modifications: Alterations to the methylamine side chain, including the introduction of various aromatic and aliphatic groups, have been explored to optimize binding to the MmpL3 active site.[3]

Quantitative Data on Antitubercular Activity

The following table summarizes the in vitro activity of representative pyridine-2-methylamine derivatives against the Mtb H37Rv strain.

Compound IDStructureMIC (µg/mL)[3]cLogP[3]
21 Pyridine-2-methylamine-4-aryl0.5-1>6.8
25 Pyridine-3-methylamine-5-aryl0.5-1>6.8
30 Oxazole-2-aryl-4-methylamine0.5-1>6.8
62 Optimized Pyridine-2-methylamine0.016-
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

A common method to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mtb is the Microplate Alamar Blue Assay (MABA).

Step-by-Step Methodology:

  • Preparation of Mycobacterial Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the mycobacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[3]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyridine-2-methylamine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), and prostate (PC-3) cancer.[1][4][6][7] Their anticancer activity is often attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation.[8]

Mechanisms of Action in Oncology

The anticancer effects of these derivatives are multifaceted and can involve:

  • Kinase Inhibition: Many pyridine derivatives act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for angiogenesis, the formation of new blood vessels that supply tumors.[8]

  • Androgen Receptor (AR) Inhibition: In prostate cancer, certain steroidal pyridine derivatives have been shown to inhibit the androgen receptor, a key driver of prostate tumor growth.[7]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspase cascades.

Anticancer_Mechanisms cluster_Kinase_Inhibition Kinase Inhibition cluster_AR_Inhibition Androgen Receptor Inhibition cluster_Apoptosis Apoptosis Induction Pyridine_Derivative Pyridine-2-methylamine Derivative VEGFR2 VEGFR-2 Pyridine_Derivative->VEGFR2 Inhibits AR Androgen Receptor Pyridine_Derivative->AR Inhibits Caspase_Activation Caspase Activation Pyridine_Derivative->Caspase_Activation Induces Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tumor_Growth_Kinase Tumor Growth Angiogenesis->Tumor_Growth_Kinase Gene_Expression Gene Expression AR->Gene_Expression Prostate_Cancer_Growth Prostate Cancer Growth Gene_Expression->Prostate_Cancer_Growth Apoptosis_Node Apoptosis Caspase_Activation->Apoptosis_Node Cancer_Cell_Death Cancer Cell Death Apoptosis_Node->Cancer_Cell_Death

Caption: Anticancer mechanisms of pyridine-2-methylamine derivatives.

SAR for Anticancer Activity
  • Aromatic Substituents: The presence of specific aromatic groups on the pyridine ring can enhance anticancer activity. For example, an additional pyridine ring at the para position of a phenyl substituent has shown good growth inhibition against PC-3 cells.[6]

  • Hydrogen Bonding Moieties: The presence of hydrogen bond donor groups, such as -OH and -NH2, can be beneficial for antiproliferative activity.[2]

  • Steric Hindrance: Bulky groups or halogen atoms in the structure can sometimes lead to lower antiproliferative activity.[2]

In Vitro Cytotoxicity Data
Cancer Cell LineCompound TypeIC50 (µM)Reference
PC-3 (Prostate)Steroidal pyridine derivative1.55[6]
MCF-7 (Breast)Pyridine-urea derivative< Doxorubicin[8]
HepG2 (Liver)Fused pyridine derivative-[1][7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine-2-methylamine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broad-Spectrum Antimicrobial and Anti-inflammatory Potential

Beyond their targeted effects on mycobacteria and cancer cells, pyridine-2-methylamine derivatives exhibit a broader spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[9][10][11]

Antimicrobial Activity

Various derivatives have shown moderate to good activity against a panel of bacteria and fungi. For example, N-alkylated pyridine-based salts have demonstrated antibacterial and antibiofilm activity against S. aureus and E. coli.[9] Dodecanoic acid derivatives of aminopyridine have also shown good antibacterial and antifungal activity.[9]

Anti-inflammatory Activity

Certain pyridine-2-methylamine derivatives have exhibited potent anti-inflammatory effects, in some cases exceeding the activity of established non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen.[11] The mechanism often involves the modulation of inflammatory pathways, although this is an area of ongoing research.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a standard animal model for evaluating the anti-inflammatory activity of compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions.

  • Compound Administration: Administer the test compound orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[12]

Neuroprotective Effects: A Glimmer of Hope for Neurological Disorders

Emerging research suggests that pyridine-2-methylamine derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases and cognitive impairments.[13][14]

Mechanisms of Neuroprotection
  • Modulation of Neurotransmitter Receptors: Some derivatives have been shown to act as agonists at serotonin receptors (e.g., 5-HT1A), which are implicated in mood and cognition.[15] Others can antagonize N-methyl-D-aspartate (NMDA) receptors, which can be neurotoxic when overactivated.[14]

  • Reduction of Oxidative Stress: Certain N-benzyl-pyridine-2-one derivatives have been found to reduce oxidative and nitrosative stress in the brain, which are key pathological features of many neurodegenerative disorders.[13]

  • Inhibition of Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a therapeutic strategy for Alzheimer's disease. Some pyridine derivatives have shown significant AChE inhibitory activity.[13]

Experimental Protocol: Morris Water Maze Test

This is a widely used behavioral test to assess spatial learning and memory in rodents.

Step-by-Step Methodology:

  • Apparatus: A circular pool filled with opaque water containing a hidden platform.

  • Training: Animals are trained over several days to find the hidden platform using spatial cues in the room.

  • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

  • Data Analysis: Shorter escape latencies during training and more time spent in the target quadrant during the probe trial indicate better spatial learning and memory.[13]

Synthesis Strategies

The synthesis of pyridine-2-methylamine derivatives often involves multi-step procedures. A common approach is the reductive amination of cyanohydrins.[16][17] Other methods include the reaction of an appropriate aminopyridine with a suitable electrophile.[11] The versatility of the pyridine ring allows for a wide range of chemical modifications, enabling the generation of diverse libraries of compounds for biological screening.[18]

Synthesis_Workflow Start Starting Materials (e.g., Cyanohydrin, Aminopyridine) Reaction Key Reaction Step (e.g., Reductive Amination) Start->Reaction Intermediate Intermediate Product Reaction->Intermediate Purification Purification (e.g., Chromatography) Intermediate->Purification Final_Product Final Pyridine-2-methylamine Derivative Purification->Final_Product Biological_Screening Biological Screening Final_Product->Biological_Screening

Caption: General synthesis and screening workflow.

Conclusion

Pyridine-2-methylamine derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their potential as antitubercular, anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents makes them a focal point for contemporary drug discovery efforts. The continued exploration of their structure-activity relationships, coupled with innovative synthetic strategies and robust biological evaluation, will undoubtedly lead to the development of novel and effective therapeutics for a range of human diseases. This guide serves as a foundational resource to stimulate further research and development in this exciting area of medicinal chemistry.

References

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (Source: PubMed, URL: [Link])

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (Source: PMC - NIH, URL: [Link])

  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
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  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (Source: ScienceDirect, URL: [Link])

  • Commentary on Pyridine Compounds & its Antimicrobial Activities. (Source: Open Access Journals, URL: [Link])

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Exploratory

The Crucible of Discovery: A Senior Application Scientist's In-Depth Technical Guide to the In Vitro Evaluation of Novel Antitubercular Agents

For Researchers, Scientists, and Drug Development Professionals The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates a robust and innovative drug discovery pipeline.[1][2] The foundation of this pipeline lies in the rigorous and multifaceted in vitro evaluation of novel chemical entities. This guide provides a comprehensive technical overview of the core in vitro assays, moving from fundamental susceptibility testing to more complex, physiologically relevant models that mimic the diverse environments Mtb encounters within the human host. As Senior Application Scientists, we emphasize not just the "how" but the critical "why" behind each methodological choice, ensuring a self-validating and scientifically sound approach to identifying promising antitubercular candidates.

Section 1: Foundational Assays for Determining Antimycobacterial Activity

The initial step in evaluating a new compound is to determine its direct activity against Mtb. These foundational assays provide the minimum inhibitory concentration (MIC), a crucial parameter for all subsequent studies.

The Gold Standard: Broth Microdilution and the Microplate Alamar Blue Assay (MABA)

The broth microdilution method remains a cornerstone of antimicrobial susceptibility testing.[1][3][4] For Mtb, the Microplate Alamar Blue Assay (MABA) is a widely adopted, low-cost, and reliable colorimetric method.[1][3][4][5][6]

Scientific Rationale: MABA utilizes the redox indicator resazurin, which is reduced by metabolically active mycobacterial cells from a non-fluorescent blue to a fluorescent pink compound, resorufin.[5][7] The absence of a color change indicates the inhibition of bacterial growth. This method provides a quantitative MIC value, defined as the lowest drug concentration that prevents this color change.[1][6]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

  • Inoculum Preparation: Prepare a suspension of the desired Mtb strain (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with 10% ADS (Albumin-Dextrose-Sodium chloride) and adjust the turbidity to a McFarland standard of 1.0.[6] This suspension is then typically diluted 1:25 to ensure the bacteria are in the early logarithmic growth phase.[6]

  • Compound Dilution: In a 96-well microplate, perform serial twofold dilutions of the test compound in 7H9 broth.

  • Inoculation: Add the prepared Mtb inoculum to each well containing the diluted compound and to control wells (no drug).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.[5][6]

  • Addition of Alamar Blue: After the initial incubation, add a sterile solution of resazurin (typically 0.02% w/v) to each well.[5][6]

  • Secondary Incubation and Reading: Re-incubate the plates for 24 hours to allow for color development.[6] The MIC is determined as the lowest concentration of the compound that remains blue.

Accelerating Discovery: Rapid Bioluminescence-Based Assays

The slow growth rate of Mtb is a significant bottleneck in drug discovery.[7][8] Bioluminescence-based assays offer a rapid and sensitive alternative for determining antimycobacterial activity.

Scientific Rationale: These methods utilize either recombinant Mtb strains expressing luciferase (e.g., from firefly) or mycobacteriophages carrying a luciferase reporter gene (Luciferase Reporter Phage or LRP assay).[9][10][11][12] In the presence of viable mycobacteria and the appropriate substrate (e.g., luciferin), light is produced, which can be quantified using a luminometer.[9][10] A reduction in light output correlates with the inhibitory activity of the compound. These assays can significantly reduce the time to obtain results, often from weeks to days.[11][12]

Experimental Workflow: Luciferase-Based Assays

G Workflow for Rapid Bioluminescence-Based Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum Prepare Mtb Suspension (Autoluminescent or Wild-Type) Incubate Incubate Mtb with Compound Inoculum->Incubate Compound Serially Dilute Test Compound Compound->Incubate Add_Reagent Add Luciferin (for LRP) or Measure Directly (Autoluminescent) Incubate->Add_Reagent Measure Quantify Luminescence (RLU) Add_Reagent->Measure Analyze Correlate RLU with Bacterial Viability Measure->Analyze Determine_MIC Determine MIC Analyze->Determine_MIC

Caption: Workflow for Rapid Bioluminescence-Based Assays.

Section 2: Intracellular Efficacy - The Macrophage Infection Model

Mycobacterium tuberculosis is a facultative intracellular pathogen that primarily resides within host macrophages.[13][14][15] Therefore, evaluating a compound's ability to kill Mtb within this intracellular niche is a critical step in the drug discovery process.[7][16]

Scientific Rationale: Compounds that are highly active against extracellular bacteria may not be effective intracellularly due to poor penetration of the macrophage membrane, efflux by host cell transporters, or sequestration within cellular compartments away from the mycobacteria-containing phagosome. Macrophage infection models provide a more physiologically relevant system to assess the true potential of a drug candidate.[13][14][15][16]

Commonly used cell lines for these models include murine J774 macrophages and human THP-1 monocyte-derived macrophages.[7][14][15]

Experimental Protocol: Intracellular Activity Assay in THP-1 Macrophages

  • Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum. Differentiate the monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Infection: Infect the differentiated THP-1 cells with an Mtb suspension (often a luminescent or fluorescent reporter strain for easier quantification) at a specific multiplicity of infection (MOI), typically ranging from 1:1 to 10:1 (bacteria to macrophage).[13] Incubate for several hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells thoroughly with fresh medium, sometimes containing a low concentration of a non-cell-permeant antibiotic like amikacin, to remove any extracellular bacteria.

  • Compound Treatment: Add fresh medium containing serial dilutions of the test compound to the infected cells.

  • Incubation: Incubate the treated, infected cells for a period of 3 to 7 days.[7]

  • Quantification of Intracellular Bacteria: Lyse the macrophages to release the intracellular bacteria. The number of viable bacteria is then determined by plating the lysate for colony-forming unit (CFU) enumeration or by measuring the reporter signal (luminescence or fluorescence) from the lysate.[17] The 90% effective concentration (EC90) is a common metric derived from these experiments.[7]

Section 3: Targeting the Persisters - Models of Non-Replicating M. tuberculosis**

A major challenge in TB therapy is the presence of non-replicating, drug-tolerant "persistent" bacilli, which are thought to be responsible for the long duration of treatment and disease relapse.[18][19] In vitro models that mimic the stressful conditions within a granuloma, such as oxygen depletion (hypoxia), nutrient starvation, and low pH, are crucial for identifying compounds active against these persistent populations.[18][19][20][21]

The Wayne Model of Hypoxia-Induced Non-Replication

Scientific Rationale: The Wayne model is a widely used method to induce a state of non-replicating persistence in Mtb by gradually depleting oxygen in a sealed culture.[20] As the bacteria consume the available oxygen, they transition into a dormant-like state characterized by reduced metabolic activity and increased drug tolerance.[20] This model is valuable for screening compounds that are specifically active against hypoxic, non-replicating Mtb.

Conceptual Framework of In Vitro Mtb States

G In Vitro Models Reflecting Different Mtb Physiological States cluster_assays Corresponding In Vitro Assays A Replicating Mtb (Log Phase) B Intracellular Mtb (Macrophage) A->B Phagocytosis C Non-Replicating Persistent Mtb A->C Stress Conditions (e.g., Hypoxia) Assay_A MABA / LRP A->Assay_A B->C Intracellular Stress Assay_B Macrophage Infection Model B->Assay_B Assay_C Wayne Model (Hypoxia) LORA (Low-Oxygen Recovery Assay) C->Assay_C

Caption: Relationship between Mtb physiological states and corresponding in vitro models.

The Low-Oxygen Recovery Assay (LORA)

Scientific Rationale: LORA is a specific application of the Wayne model that uses a luciferase-expressing Mtb strain to provide a high-throughput readout of drug activity against non-replicating bacteria.[3][4] After inducing hypoxia and treating with compounds, the cultures are re-aerated. The recovery of metabolic activity, as measured by luminescence, is then quantified. This assay is particularly useful for identifying bactericidal compounds against dormant bacilli.[3][4]

Section 4: Evaluating Drug Combinations

Tuberculosis is always treated with a combination of drugs to prevent the emergence of resistance and to target different bacterial populations. Therefore, the in vitro evaluation of drug combinations is an essential step.

Scientific Rationale: The checkerboard assay is a common method to assess the interaction between two or more drugs.[22] It allows for the determination of whether a combination is synergistic (the effect is greater than the sum of the individual effects), additive (the effect is equal to the sum), or antagonistic (the effect is less than the sum).[22][23] This is crucial for designing effective new treatment regimens. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify these interactions.[23]

Section 5: Data Summary and Interpretation

A systematic approach to data collection and interpretation is paramount. The following table summarizes the key parameters obtained from the described in vitro assays.

Assay TypePrimary ReadoutKey Parameter(s)Scientific Insight
MABA / Luminescence Colorimetric / LuminescenceMIC (Minimum Inhibitory Concentration)Potency against replicating, extracellular bacteria.[3][7]
Time-Kill Kinetics CFU / LuminescenceMBC (Minimum Bactericidal Concentration)Bactericidal vs. bacteriostatic activity.[7][8]
Macrophage Infection CFU / Luminescence / FluorescenceEC90 (90% Effective Concentration)Potency against intracellular bacteria.[7][17]
Hypoxic Models (LORA) CFU / LuminescenceMIC / MBC (under hypoxia)Activity against non-replicating, persistent bacteria.[3][4]
Checkerboard Assay Colorimetric / LuminescenceFICI (Fractional Inhibitory Conc. Index)Synergistic, additive, or antagonistic drug interactions.[22][23]

Conclusion

The in vitro evaluation of novel antitubercular agents is a dynamic and multi-tiered process. It requires a deep understanding of M. tuberculosis physiology and the ability to select and execute the appropriate assays to answer specific questions about a compound's activity. By progressing from foundational MIC determination to more complex models of intracellular and persistent infection, researchers can build a comprehensive profile of a drug candidate's potential. This structured, evidence-based approach, grounded in authoritative protocols and a clear understanding of the scientific rationale, is essential for identifying the next generation of therapies to combat this persistent global threat.

References

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Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-Amino-5-methoxypyridine: Synthesis, Properties, and Applications Abstract This technical guide provides a comprehensive overview of 2-Amino-5-methoxypyridine, a pivotal heterocyclic build...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-5-methoxypyridine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methoxypyridine, a pivotal heterocyclic building block in medicinal chemistry and materials science. The document elucidates its fundamental physicochemical properties, details established synthetic routes with mechanistic insights, and outlines robust analytical methodologies for its characterization. Furthermore, this guide explores the diverse applications of 2-Amino-5-methoxypyridine, with a particular focus on its role as a key intermediate in the development of novel therapeutics and functional materials. Safety protocols and handling considerations are also discussed to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its chemical reactivity and biological interactions. 2-Amino-5-methoxypyridine (also known as 5-methoxypyridin-2-amine) has emerged as a particularly valuable synthon due to the presence of two key functional groups: a nucleophilic amino group at the 2-position and an electron-donating methoxy group at the 5-position. This unique arrangement makes it a versatile precursor for the synthesis of more complex molecular architectures.

In the realm of drug discovery, this compound serves as a crucial starting material for the development of agents targeting a range of therapeutic areas, including neurological disorders.[1][2] Its utility also extends to the agrochemical industry, where it is incorporated into the design of novel pesticides and herbicides.[2] This guide aims to provide researchers and drug development professionals with a detailed understanding of 2-Amino-5-methoxypyridine, from its basic properties to its practical applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and product development. The key properties of 2-Amino-5-methoxypyridine are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₈N₂O[1][3][4][5]
Molecular Weight 124.14 g/mol [1][3][4]
CAS Number 10167-97-2[4][5]
Appearance White, light orange, or yellow powder/lump[1][5]
Melting Point 36-38 °C
Boiling Point 251.6 °C at 760 mmHg
Purity >97.0% (GC)[5]
IUPAC Name 5-methoxypyridin-2-amine[4]

These properties indicate that 2-Amino-5-methoxypyridine is a low-melting solid at room temperature, and its handling requires consideration of its sensitivity to air and heat.[1]

Synthesis of 2-Amino-5-methoxypyridine

The synthesis of 2-Amino-5-methoxypyridine can be achieved through various routes, with the choice of method often depending on the availability of starting materials, desired scale, and purity requirements. A commonly employed laboratory-scale synthesis involves the nucleophilic substitution of a suitable leaving group on the pyridine ring.

Synthesis from 2-Amino-5-iodopyridine

A well-documented method for the preparation of 2-Amino-5-methoxypyridine involves the reaction of 2-amino-5-iodopyridine with sodium methoxide in the presence of a copper catalyst.[6]

Reaction Scheme:

Synthesis of 2-Amino-5-methoxypyridine cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-amino-5-iodopyridine 2-Amino-5-iodopyridine reaction_center + 2-amino-5-iodopyridine->reaction_center Sodium_methoxide Sodium Methoxide Sodium_methoxide->reaction_center Copper_powder Copper Powder (catalyst) Copper_powder->reaction_center 150°C, 12h Methanol Methanol (solvent) Methanol->reaction_center 2-amino-5-methoxypyridine 2-Amino-5-methoxypyridine reaction_center->2-amino-5-methoxypyridine

A representative synthetic workflow.

Experimental Protocol:

  • Combine 55 g of 2-amino-5-iodopyridine, 20 g of sodium methoxide, and 5 g of copper powder in 500 ml of methanol in a glass-lined pressure vessel.[6]

  • Seal the vessel and heat the mixture at 150°C for 12 hours with agitation.[6]

  • After cooling to room temperature, concentrate the reaction mixture to dryness under reduced pressure.[6]

  • Extract the residue with chloroform.

  • Dry the combined chloroform extracts over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Evaporate the solvent in vacuo to yield the crude product.[6]

  • Purify the residue by column chromatography on silica gel, eluting with a mixture of ethyl acetate and methylene chloride (e.g., 50% ethyl acetate) to afford pure 2-amino-5-methoxypyridine.[6]

Causality in Experimental Choices:

  • Copper Catalyst: The use of a copper catalyst is crucial for facilitating the nucleophilic aromatic substitution of the iodide with the methoxide anion. The copper likely forms an organocopper intermediate, which enhances the reactivity of the pyridine ring towards substitution.

  • Pressure Vessel: The reaction is conducted in a sealed pressure vessel to allow the temperature to be raised above the boiling point of methanol, thereby increasing the reaction rate.

  • Purification: Column chromatography is employed to separate the desired product from unreacted starting materials, the copper catalyst, and any side products.

Analytical Characterization

The identity and purity of synthesized 2-Amino-5-methoxypyridine are confirmed using standard analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the amino protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino group and the C-O stretch of the methoxy group.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Chromatographic Analysis
  • Gas Chromatography (GC): GC is a suitable method for assessing the purity of 2-Amino-5-methoxypyridine, as indicated by its use as an analytical method by suppliers.[5]

Applications in Research and Development

2-Amino-5-methoxypyridine is a valuable building block in several areas of chemical research and development.

Pharmaceutical Synthesis

The primary application of 2-Amino-5-methoxypyridine is as a key intermediate in the synthesis of pharmaceuticals.[1][2] Its structure is incorporated into molecules designed to target various biological pathways. For example, it has been used in the synthesis of compounds investigated for their potential in treating neurological disorders.[1] The amino group provides a convenient handle for further functionalization, such as amide bond formation or N-alkylation, to build more complex and pharmacologically active molecules.

Agrochemicals

In the agrochemical industry, 2-Amino-5-methoxypyridine is used in the formulation of pesticides and herbicides.[2] The pyridine moiety is a common feature in many agrochemicals, and the specific substitution pattern of this compound can contribute to the efficacy and selectivity of the final product.

Materials Science

The unique electronic properties of the substituted pyridine ring make 2-Amino-5-methoxypyridine a candidate for use in materials science research. It can be explored as a monomer or a precursor for the synthesis of advanced polymers and coatings with specific optical or electronic properties.[2]

Safety and Handling

Proper handling of 2-Amino-5-methoxypyridine is essential to ensure laboratory safety.

Hazard Identification:

  • Harmful if swallowed.[3]

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[3]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. It is recommended to store it under an inert atmosphere due to its air and heat sensitivity.[1] Recommended storage temperature is refrigerated (0-10°C).[1][5]

Conclusion

2-Amino-5-methoxypyridine is a versatile and valuable chemical intermediate with significant applications in pharmaceutical and agrochemical research and development. Its unique structural features and reactivity make it a key building block for the synthesis of a wide range of complex molecules. A thorough understanding of its physicochemical properties, synthetic methodologies, and safe handling practices, as outlined in this guide, is crucial for its effective utilization in the laboratory. As research in medicinal chemistry and materials science continues to advance, the demand for such well-functionalized heterocyclic compounds is likely to grow, further solidifying the importance of 2-Amino-5-methoxypyridine in modern chemical synthesis.

References

  • PubChem. 2-Amino-5-methoxypyridine. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of 2-amino-5-methoxy pyridine. [Link]

Sources

Exploratory

Solubility Profile and Characterization of 2-(5-Methoxypyridin-2-yl)ethylamine

An In-Depth Technical Guide on the Solubility of 2-(5-Methoxypyridin-2-yl)ethylamine Executive Summary & Compound Identity 2-(5-Methoxypyridin-2-yl)ethylamine (often referred to as 2-(2-aminoethyl)-5-methoxypyridine) is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility of 2-(5-Methoxypyridin-2-yl)ethylamine

Executive Summary & Compound Identity

2-(5-Methoxypyridin-2-yl)ethylamine (often referred to as 2-(2-aminoethyl)-5-methoxypyridine) is a bifunctional pyridine derivative commonly employed as a pharmacophore building block in drug discovery. Its structure features a basic pyridine ring substituted with an electron-donating methoxy group and a polar ethylamine side chain.

Understanding its solubility is critical for reaction planning (nucleophilic substitutions, amidation), purification (extraction, chromatography), and formulation. This guide synthesizes theoretical physicochemical principles with practical solvent selection strategies.

Compound Snapshot
PropertyDetail
IUPAC Name 2-(5-methoxypyridin-2-yl)ethan-1-amine
CAS Number 104829-84-7
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Physical State Low-melting solid or viscous oil (at RT)
Acidity (pKa) ~5.8 (Pyridine N), ~10.1 (Alkyl amine) [Estimated]
Lipophilicity (LogP) ~0.2 - 0.5 [Estimated]

Physicochemical Profile & Mechanistic Solubility

The solubility behavior of this compound is dictated by the interplay between its three functional motifs: the pyridine ring , the methoxy substituent , and the primary amine .

Structural Drivers of Solubility
  • Primary Amine (-NH₂): The dominant polar feature. It acts as a hydrogen bond donor and acceptor, conferring high water solubility and affinity for polar protic solvents.

  • Pyridine Nitrogen: A hydrogen bond acceptor. In acidic media, it protonates, drastically increasing aqueous solubility.

  • Methoxy Group (-OCH₃): An electron-donating group (EDG) at the 5-position. While it adds slight lipophilicity compared to a hydroxyl group, it increases electron density on the pyridine ring, making the ring nitrogen slightly more basic than unsubstituted pyridine.

Solubility Prediction Table

Data based on structural analogues (e.g., 2-(2-pyridyl)ethylamine) and functional group analysis.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Protic Water, Methanol, EthanolVery High H-bonding with amine/pyridine; dipole-dipole interactions.
Chlorinated Dichloromethane (DCM), ChloroformHigh Favorable dispersion forces; excellent for extraction from basic aqueous layers.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Strong dipole interactions; capable of solvating the free base form effectively.
Ethers THF, 1,4-DioxaneModerate to High Good solubility for the free base; often used in synthesis (e.g., amide coupling).
Esters Ethyl AcetateModerate Soluble, but may require heating if the compound is in a solid crystalline state.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow / Insoluble Lack of polarity prevents disruption of the amine's intermolecular H-bonding network.

Experimental Protocols for Solubility Determination

Trustworthy data requires rigorous protocols. Below are self-validating methods to determine the precise solubility limit of the compound in a specific application.

Visual Solubility Screen (Qualitative)

Purpose: Rapidly identify suitable solvents for synthesis or purification.

Protocol:

  • Weigh 10 mg of 2-(5-Methoxypyridin-2-yl)ethylamine into a clear 4 mL glass vial.

  • Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

  • Vortex for 30 seconds.

  • Observation:

    • Clear solution: Soluble (>100 mg/mL).

    • Particles/Haze: Proceed to step 5.

  • Add solvent in 100 µL increments , vortexing between additions, until clear or total volume reaches 2 mL (<5 mg/mL).

  • If insoluble at 2 mL, apply mild heat (40°C). If particles persist, classify as "Sparingly Soluble."

HPLC-UV Quantitative Solubility Assay

Purpose: Accurate thermodynamic solubility measurement for formulation.

Workflow Diagram:

SolubilityWorkflow Start Excess Compound (Solid/Oil) Solvent Add Solvent (e.g., PBS pH 7.4) Start->Solvent Equilibrate Shake/Incubate 24h @ 25°C Solvent->Equilibrate Filter Filter (0.45 µm) or Centrifuge Equilibrate->Filter Dilute Dilute Filtrate (Mobile Phase) Filter->Dilute Analyze HPLC-UV Analysis (λ = 254/280 nm) Dilute->Analyze

Figure 1: Step-by-step workflow for quantitative thermodynamic solubility determination.[1][2]

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5-95% B.

  • Detection: UV at 280 nm (targeting the pyridine chromophore).

  • Standard Curve: Prepare 5-point calibration curve (0.01 – 1.0 mg/mL) in Methanol.

Applications in Synthesis and Purification

The solubility profile directly informs the "Workup Strategy" for this molecule. Because the molecule is an amine, pH manipulation is the most powerful tool for controlling its solubility.

The "pH-Switch" Extraction Strategy

This is the standard method for purifying 2-(5-Methoxypyridin-2-yl)ethylamine from reaction mixtures.

  • Acid Phase (Solubilization): Treat the crude mixture with dilute HCl (1M). The amine protonates (

    
    ), becoming highly water-soluble. Organic impurities (non-basic) can be extracted into Ethyl Acetate or Ether and discarded.
    
  • Base Phase (Precipitation/Extraction): Basify the aqueous layer with NaOH or Na₂CO₃ to pH > 12. The amine returns to its free base form (

    
    ).
    
  • Extraction: Extract the free base into Dichloromethane (DCM) or Chloroform . These solvents are superior to ether for pyridines due to better solvation of the aromatic ring.

Crystallization / Salt Formation

The free base is likely an oil or low-melting solid. To isolate it as a stable solid, convert it to a salt.

  • Hydrochloride Salt: Dissolve free base in Ethanol; add HCl in Dioxane/Ether. The salt will precipitate (Solvent: EtOH/Ether).

  • Oxalate/Fumarate: Useful for non-hygroscopic solid formation if the HCl salt is deliquescent.

Mechanistic Interaction Map

The following diagram illustrates how the solvent environment interacts with the specific molecular features of 2-(5-Methoxypyridin-2-yl)ethylamine.

InteractionMap Center 2-(5-Methoxypyridin-2-yl) ethylamine Amine Primary Amine (-NH2) Center->Amine Pyridine Pyridine Ring (N-Heterocycle) Center->Pyridine Methoxy Methoxy Group (-OCH3) Center->Methoxy Water Water / Acidic Media Water->Amine H-Bonding (High Sol.) Water->Pyridine Protonation (pH<5) (Very High Sol.) DCM DCM / Chloroform DCM->Pyridine Pi-Stacking/Dispersion (High Sol.) DCM->Methoxy Dipole Interaction Hexane Hexane / Heptane Hexane->Amine Repulsion (Insoluble)

Figure 2: Interaction map detailing functional group contributions to solubility in key solvent classes.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24890987, 2-(2-Aminoethyl)pyridine. (Used as structural analogue for physicochemical baseline). Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvatochromism and solubility mechanisms). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
  • ChemDraw Professional 20.0.Calculated LogP and pKa values for 2-(5-methoxypyridin-2-yl)ethan-1-amine.

Sources

Foundational

Pyridine-2-Methylamine Derivatives: A Technical Guide to Therapeutic Applications

Executive Summary This technical guide analyzes the medicinal chemistry and therapeutic utility of pyridine-2-methylamine (2-picolylamine) derivatives. Historically utilized as a bidentate ligand in coordination chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry and therapeutic utility of pyridine-2-methylamine (2-picolylamine) derivatives. Historically utilized as a bidentate ligand in coordination chemistry, this scaffold has evolved into a critical pharmacophore for treating multidrug-resistant tuberculosis (MDR-TB), neurodegenerative disorders, and metastatic cancers. This document provides researchers with mechanistic insights, structure-activity relationship (SAR) data, and validated experimental protocols for developing next-generation therapeutics based on this versatile amine.

The Pharmacophore: Chemical Versatility & Coordination Logic

The pyridine-2-methylamine scaffold consists of a pyridine ring linked to a primary or secondary amine via a methylene bridge. Its therapeutic value stems from two distinct chemical behaviors:[1]

  • Bidentate Chelation: The pyridine nitrogen (

    
    ) and the amine nitrogen (
    
    
    
    ) form stable 5-membered chelate rings with transition metals (Zn
    
    
    , Cu
    
    
    , Fe
    
    
    ). This is pivotal for metalloenzyme inhibition and neuroprotective chelation therapy.
  • H-Bonding &

    
    -Stacking:  The aromatic ring participates in 
    
    
    
    -
    
    
    interactions with tyrosine/phenylalanine residues in protein active sites (e.g., MmpL3), while the amine acts as a hydrogen bond donor/acceptor.
Table 1: Physicochemical Properties Relevant to Drug Design
PropertyValue/CharacteristicTherapeutic Implication
pKa (Conj. Acid) ~8.8 (amine), ~5.2 (pyridine)Physiological ionization; lysosomotropic drug delivery.
Coordination Geometry Bidentate (N,N')Forms stable complexes with Zn(II) and Cu(II); essential for inhibiting metalloproteases.
LogP Adjustable via N-substitutionLipophilicity modulation for Blood-Brain Barrier (BBB) penetration.
Electronic Effects Tunable via Ring SubstitutionElectron-withdrawing groups (e.g., -F, -Cl) reduce basicity; Electron-donating groups (e.g., -OMe) enhance metal affinity.

Therapeutic Application: Antitubercular Agents (MmpL3 Inhibitors)

Target: Mycobacterial membrane protein Large 3 (MmpL3).[2][3][4] Mechanism: Disruption of mycolic acid transport.

Recent structure-based drug design (SBDD) has identified pyridine-2-methylamine derivatives as potent inhibitors of MmpL3, a transporter essential for constructing the Mycobacterium tuberculosis (Mtb) cell wall. Unlike isoniazid, which targets synthesis, these derivatives block the translocation of Trehalose Monomycolate (TMM).

Mechanism of Action

The pyridine-2-methylamine moiety binds within the proton-translocating channel of MmpL3. The pyridine ring engages in


-

T-shaped stacking with Tyr646 , while the amine forms a critical hydrogen bond with Asp645 . This blockade prevents the flippase activity required to move mycolic acids across the inner membrane.
Visualization: MmpL3 Inhibition Pathway

MmpL3_Inhibition MmpL3 MmpL3 Transporter TMM_Peri TMM (Periplasm) MmpL3->TMM_Peri Translocation Complex Inhibitor-MmpL3 Complex MmpL3->Complex Inhibition TMM_Cyto TMM (Cytoplasm) TMM_Cyto->MmpL3 Substrate Entry CellWall Mycolic Acid Cell Wall TMM_Peri->CellWall Assembly Viability M. tuberculosis Viability CellWall->Viability Maintains Integrity Inhibitor Pyridine-2-methylamine Derivative Inhibitor->MmpL3 Binds Active Site (Tyr646/Asp645) Complex->TMM_Peri Blocks Transport Death Bacterial Lysis Complex->Death Cell Wall Failure

Caption: Logical flow of MmpL3 inhibition by pyridine-2-methylamine derivatives leading to mycobacterial cell death.

Therapeutic Application: Neurodegeneration & Metal Chelation

Target: Amyloid-


 (A

) Aggregation and Reactive Oxygen Species (ROS).[5] Mechanism: Metal sequestration and modulation.[1]

In Alzheimer’s Disease (AD), dysregulated metal ions (Zn


, Cu

) promote the aggregation of A

peptides and catalyze the production of ROS via Fenton-like chemistry. Pyridine-2-methylamine derivatives, particularly bis(pyridin-2-ylmethyl)amine (DPA) analogs, serve as "Metal Protein Attenuating Compounds" (MPACs).
Key Mechanistic Insights
  • Selective Chelation: These derivatives possess a moderate affinity (

    
     M) for Zn/Cu. This is crucial; they must strip metals from toxic A
    
    
    
    oligomers without depleting essential metalloproteins (which bind metals with
    
    
    M).
  • Pro-Chelator Strategy: To avoid systemic toxicity, derivatives are often designed as "pro-chelators" masked by a boronic acid ester. Upon exposure to high H

    
    O
    
    
    
    levels (typical of AD plaques), the mask is cleaved, releasing the active pyridine-2-methylamine chelator locally.

Experimental Protocols

Protocol A: Synthesis of N-Substituted Pyridine-2-methylamine (Reductive Amination)

Rationale: This protocol allows for the rapid diversification of the scaffold at the secondary amine position, essential for SAR studies.

Materials:

  • Pyridine-2-carboxaldehyde (1.0 equiv)

  • Primary Amine (R-NH

    
    ) (1.0 equiv)
    
  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Acetic Acid (Catalytic)

Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve Pyridine-2-carboxaldehyde (5 mmol) and the chosen Primary Amine (5 mmol) in anhydrous DCM (20 mL).

  • Activation: Add glacial acetic acid (2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 2 hours under nitrogen. Checkpoint: Monitor disappearance of aldehyde via TLC.

  • Reduction: Cool the solution to 0°C. Add STAB (7.5 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12h).

  • Quench: Quench with saturated NaHCO

    
     solution (20 mL).
    
  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO

    
    , MeOH:DCM gradient).
    
Protocol B: MmpL3 Inhibition Assay (Alamar Blue)

Rationale: A self-validating phenotypic assay to confirm antitubercular activity.

Materials:

  • M. tuberculosis H37Rv strain[2][3]

  • Middlebrook 7H9 broth

  • Resazurin (Alamar Blue) dye

  • Positive Control: Isoniazid

Methodology:

  • Culture Prep: Grow M. tuberculosis H37Rv to mid-log phase (OD

    
     ~0.5). Dilute to 1:100.
    
  • Plating: Add 100

    
    L of culture to 96-well plates containing serial dilutions of the Pyridine-2-methylamine derivative (Range: 0.01 - 100 
    
    
    
    M).
  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20

    
    L of Resazurin solution (0.02%) and Tween 80 (1:1 ratio).
    
  • Readout: Incubate for an additional 24 hours.

    • Blue Color: No growth (Inhibition).

    • Pink Color: Growth (Reduction of Resazurin to Resorufin).

  • Validation: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration preventing the color change.

Visualization: Medicinal Chemistry Strategy

This diagram illustrates the SAR logic for optimizing pyridine-2-methylamine derivatives.

SAR_Strategy Core Pyridine-2-methylamine Scaffold Mod_Pyridine Pyridine Ring Substitution Core->Mod_Pyridine Mod_Linker Methylene Linker Core->Mod_Linker Mod_Amine Amine Functionalization Core->Mod_Amine Eff_Basicity Adjusts Basicity (pKa) & Metal Affinity Mod_Pyridine->Eff_Basicity EWG/EDG Eff_Stacking Enhances π-π Stacking (MmpL3 Binding) Mod_Pyridine->Eff_Stacking Aromatic extension Eff_Lipophilicity Modulates BBB Permeability (LogP) Mod_Amine->Eff_Lipophilicity Alkyl/Aryl groups

Caption: Structure-Activity Relationship (SAR) optimization strategy for the scaffold.

References

  • Li, W., et al. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents.[3] Journal of Medicinal Chemistry. Link

  • Nolan, E. M., & Lippard, S. J. (2008). Tools and tactics for the optical detection of mercuric ion. Chemical Reviews. Link (Context: Coordination chemistry of 2-picolylamine).

  • Adhikary, A., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. ACS Omega. Link

  • Franz, K. J. (2021). Metal Pro-Chelators as Therapeutic Agents.[6] Illinois Chemistry. Link

  • Basak, S., et al. (2016). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate.[1][7] Link

Sources

Protocols & Analytical Methods

Method

High-Fidelity HPLC Method Development for Pyridine-2-Methylamine

Application Note & Protocol Guide Executive Summary Pyridine-2-methylamine (2-Picolylamine) presents a classic "chromatographer's dilemma": it is a small, highly polar, and basic molecule. Its dual-nitrogen structure—com...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Pyridine-2-methylamine (2-Picolylamine) presents a classic "chromatographer's dilemma": it is a small, highly polar, and basic molecule. Its dual-nitrogen structure—comprising a pyridine ring (pKa ~5.2) and a primary aliphatic amine (pKa ~8.8)—creates significant challenges in standard C18 Reversed-Phase Liquid Chromatography (RPLC). Common issues include catastrophic peak tailing due to silanol interactions and poor retention (near void volume) due to high water solubility.

This guide moves beyond generic method development, offering two validated, high-integrity protocols: HILIC (Hydrophilic Interaction Liquid Chromatography) for maximum retention/MS-sensitivity, and High-pH RPLC for robust QC environments.

The Physicochemical Challenge

To develop a robust method, one must understand the molecular behavior of the analyte.

PropertyValue / CharacteristicChromatographic Impact
Structure Pyridine ring + Methylamine tailBidentate ligand capability; potential for metal chelation in the HPLC system.
Basicity (pKa) N1 (Ring): ~5.2 N2 (Amine): ~8.8At neutral pH (7.0), the aliphatic amine is fully protonated (

), leading to ionic binding with residual silanols (

).
LogP ~ -0.6 (Hydrophilic)Elutes in the void volume (

) on standard C18 columns with acidic mobile phases.
UV Absorbance

~254 nm, ~262 nm
Good UV detectability; compatible with PDA and MS.
Method Development Decision Tree

The following logic gate determines the optimal separation mode based on your laboratory's instrumentation and sensitivity needs.

MethodSelection Start Start: Pyridine-2-methylamine Analysis CheckMS Is MS Detection Required? Start->CheckMS HILIC_Rec RECOMMENDATION: HILIC Mode CheckMS->HILIC_Rec Yes RP_Check Is High pH (pH > 10) Possible? CheckMS->RP_Check No (UV Only) HILIC_Why Why: High organic mobile phase increases ionization efficiency and retains polar amines. HILIC_Rec->HILIC_Why HighPH_Rec RECOMMENDATION: High pH RPLC RP_Check->HighPH_Rec Yes (Hybrid Column) Legacy_Rec ALTERNATIVE: Ion-Pair RPLC RP_Check->Legacy_Rec No (Standard Silica) HighPH_Why Why: Deprotonates amine (neutral), allowing hydrophobic retention on Hybrid C18. HighPH_Rec->HighPH_Why Legacy_Why Why: Use if only acidic pH and UV detection are available. (e.g., TFA/Heptafluorobutyric acid) Legacy_Rec->Legacy_Why

Figure 1: Decision matrix for selecting the chromatographic mode. HILIC is preferred for MS sensitivity; High-pH RPLC is preferred for robustness.

Protocol A: HILIC Mode (Primary Recommendation)

Best for: LC-MS/MS, Trace Analysis, and Metabolite Profiling. Mechanism: Partitioning of the analyte into a water-enriched layer on the polar stationary phase surface.[1]

Scientific Rationale

In HILIC, water is the "strong" solvent.[1][2][3][4] Pyridine-2-methylamine is highly polar and will be retained well on a polar stationary phase using a high-organic mobile phase. This mode avoids the need for ion-pairing reagents that suppress MS ionization.[5]

Detailed Methodology
ParameterSpecificationNotes
Column Amide-Bonded Silica or Bare Silica (e.g., Waters XBridge Amide, TSKgel Amide-80)Amide phases provide a stable water layer and hydrogen bonding sites for the amine.
Dimensions 2.1 x 100 mm, 2.5 µm or 3.5 µmSmaller ID for MS sensitivity.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)*Buffer is critical to control ionization and shield silanols.
Mobile Phase B Acetonitrile (LC-MS Grade)
Isocratic Mode 15% A / 85% BAdjust %A to 10-20% to tune retention.
Flow Rate 0.3 - 0.4 mL/min
Temp 30°C - 40°CHigher temp reduces viscosity and improves mass transfer.
Injection 1-5 µLCritical: Sample must be dissolved in 90%+ ACN. Aqueous diluents cause peak distortion.

*Buffer Note: While the pKa is ~8.8, operating at pH 3.0 ensures the amine is fully protonated (


 charge). In HILIC, charged species are often better retained due to electrostatic interactions with the water layer/stationary phase, unlike in RPLC.

Protocol B: High-pH Reversed-Phase (Robust QC Method)

Best for: QC Labs, UV Detection, High Concentration Samples. Mechanism: Hydrophobic retention via pH control.

Scientific Rationale

By raising the pH to 10.5-11.0 (above the amine pKa of 8.8), the pyridine-2-methylamine is deprotonated (neutral). This eliminates the ionic repulsion from the C18 phase and the ionic attraction to silanols, resulting in sharp, symmetrical peaks and predictable hydrophobic retention.

Detailed Methodology
ParameterSpecificationNotes
Column Hybrid Silica (Ethylene Bridged) (e.g., Waters XBridge C18, Agilent Poroshell HPH)WARNING: Do NOT use standard silica columns; they will dissolve at pH > 8.
Dimensions 4.6 x 150 mm, 3.5 µm or 5 µmStandard analytical dimensions.
Mobile Phase A 10 mM Ammonium Bicarbonate + Ammonium Hydroxide (pH 10.5)Use fresh ammonium hydroxide to adjust pH.
Mobile Phase B Methanol or AcetonitrileMethanol often provides better selectivity for pyridines.
Gradient 5% B to 40% B over 10 minAnalyte is small; steep gradients are not usually necessary.
Flow Rate 1.0 mL/min
Detection UV @ 260 nm

Troubleshooting & Optimization

The "Silanol Trap" (Peak Tailing)

If you observe tailing factors (


) > 1.5, the primary culprit is secondary silanol interaction.

SilanolEffect Silanol Residual Silanol (Si-O⁻) Interaction Ionic Binding (Peak Tailing) Silanol->Interaction Attracts Analyte Protonated Amine (R-NH₃⁺) Analyte->Interaction Binds Solution1 Solution 1: High pH (>10) Neutralizes R-NH₂ Interaction->Solution1 Eliminates Charge Solution2 Solution 2: Buffer Strength (Masks Si-O⁻) Interaction->Solution2 Competes for Site

Figure 2: Mechanism of peak tailing and chemical countermeasures.

System Suitability Criteria (Self-Validation)

To ensure the method is trustworthy, every run must meet these criteria:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • Retention Factor (

    
    ):  NLT (Not Less Than) 2.0 (To avoid unretained matrix effects).
    
  • Precision (RSD): NMT 2.0% for 5 replicate injections.

References

  • Agilent Technologies. (2019).[4] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link

  • Waters Corporation. XBridge Columns: Designed for High pH Stability.Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, charged and zwitterionic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • PubChem. 2-(Aminomethyl)pyridine (Compound Summary).Link

  • Phenomenex. Troubleshooting Peak Tailing in HPLC.Link

Sources

Application

Application Notes and Protocols for Cell-Based Assays for Antitubercular Activity

Introduction: The Critical Role of Cell-Based Assays in Tuberculosis Drug Discovery Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cell-Based Assays in Tuberculosis Drug Discovery

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has created an urgent need for the development of new, more effective antitubercular agents.[1][2] Cell-based assays are a cornerstone of TB drug discovery, providing a crucial platform for the initial screening of large compound libraries and the detailed characterization of promising leads.[3] These assays offer a significant advantage over target-based approaches by evaluating the activity of compounds against whole, viable mycobacteria, thereby accounting for factors such as cell wall permeability and efflux pumps.

This guide provides a comprehensive overview and detailed protocols for several widely used cell-based assays for determining the antitubercular activity of novel compounds. We will delve into the principles behind these assays, the rationale for key experimental steps, and best practices for data interpretation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against tuberculosis.

Section 1: Foundational Principles of Whole-Cell Phenotypic Screening

Whole-cell phenotypic screening is a powerful strategy in early-stage drug discovery.[4][5] Unlike target-based screens that focus on the interaction of a compound with a specific molecular target, whole-cell assays assess the overall effect of a compound on the viability of the pathogen. This approach is particularly valuable for identifying compounds with novel mechanisms of action that may not have been predicted.

The fundamental principle of these assays is to expose a culture of M. tuberculosis (or a suitable surrogate) to a test compound and then measure the extent of bacterial growth inhibition. A variety of methods can be employed to quantify bacterial viability, each with its own set of advantages and limitations.

Section 2: Colorimetric Assays for Mycobacterial Viability

Colorimetric assays are widely used for their simplicity, low cost, and suitability for high-throughput screening (HTS).[2][6] These assays rely on the metabolic activity of viable bacteria to reduce a chromogenic or fluorogenic indicator dye.

The Resazurin Microtiter Assay (REMA)

The Resazurin Microtiter Assay (REMA) is a popular and inexpensive method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[6][7][8]

Principle: Resazurin, a blue and weakly fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin.[9] The color change provides a visual endpoint, while the increase in fluorescence allows for quantitative measurement. The degree of color or fluorescence change is directly proportional to the number of viable bacteria.

Causality Behind Experimental Choices: The use of a 96- or 384-well plate format allows for the simultaneous testing of multiple compounds at various concentrations, making it amenable to H-TS.[4] The incubation time is critical and must be optimized to allow for sufficient bacterial growth in the control wells without overgrowth, which could deplete the resazurin.

Protocol: Resazurin Microtiter Assay (REMA) for M. tuberculosis

Materials:

  • Mycobacterium tuberculosis H37Rv (or other suitable strain)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

  • Sterile 96-well flat-bottom plates

  • Positive control drug (e.g., Isoniazid, Rifampicin)

  • Negative control (DMSO)

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8). Adjust the culture density to a McFarland standard of 1.0 and then dilute 1:20 in 7H9 broth.[2]

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in 7H9 broth directly in the 96-well plates. The final volume in each well should be 100 µL.

    • Include wells for a positive control drug (e.g., Isoniazid) and a negative control (DMSO at the same final concentration as the test compounds).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plates with a gas-permeable membrane and incubate at 37°C in a humidified incubator for 7 days.[2]

  • Resazurin Addition: After the incubation period, add 30 µL of the resazurin solution to each well.[2][9]

  • Second Incubation: Re-incubate the plates for 24-48 hours at 37°C.[9]

  • Data Acquisition:

    • Visual Reading: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[2]

    • Fluorometric Reading: Measure fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[9]

Data Analysis and Interpretation:

The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth by at least 90% compared to the drug-free control.

Assay Parameter Typical Value/Range Reference
Bacterial Inoculum1:20 dilution of McFarland 1.0[2]
Incubation Time (pre-resazurin)7 days[2]
Resazurin Concentration0.02% (w/v)[7]
Incubation Time (post-resazurin)24-48 hours[9]
ReadoutVisual (Blue to Pink) or Fluorometric[2][9]
The MTT Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is another widely used colorimetric method for assessing cell viability.[10][11]

Principle: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. This product is insoluble and must be dissolved in a suitable solvent before the absorbance can be measured. The amount of formazan produced is proportional to the number of metabolically active cells.[12]

Causality Behind Experimental Choices: The MTT assay is often chosen for its reliability and has been shown to have good correlation with the standard proportion method for drug susceptibility testing.[11][13] The choice of solvent to dissolve the formazan crystals is important for accurate quantification.

Protocol: MTT Assay for M. tuberculosis

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth with supplements

  • Test compounds in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., acid-isopropanol, DMSO)

  • Sterile 96-well plates

Procedure:

  • Assay Setup: Follow steps 1-4 of the REMA protocol.

  • MTT Addition: After the 7-day incubation, add 20 µL of MTT solution to each well.

  • Incubation: Incubate the plates for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add 100 µL of the solubilizing agent to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

Similar to the REMA, the MIC is the lowest compound concentration that results in a significant reduction in absorbance compared to the control.

Assay Parameter Typical Value/Range Reference
Incubation Time7 days[11]
MTT Concentration5 mg/mL
Incubation with MTT3-4 hours
ReadoutAbsorbance at 570 nm

Section 3: Reporter-Based Assays for Enhanced Sensitivity and Throughput

Reporter-based assays utilize genetically engineered strains of M. tuberculosis that express a reporter gene, such as luciferase or a fluorescent protein.[4][14] These assays offer higher sensitivity and a wider dynamic range compared to colorimetric methods.

Luciferase Reporter Assays

Principle: Luciferase reporter assays employ M. tuberculosis strains that constitutively express a luciferase gene, such as firefly luciferase (ffluc) or bacterial luciferase (luxAB).[14][15] In the presence of the appropriate substrate (D-luciferin for firefly luciferase or a long-chain aldehyde for bacterial luciferase), viable bacteria produce light (bioluminescence).[14] The amount of light produced is directly proportional to the number of viable bacteria.

Causality Behind Experimental Choices: Luciferase assays are particularly well-suited for high-throughput screening due to their rapid and sensitive readout.[14] The choice between firefly and bacterial luciferase depends on the specific application. Firefly luciferase requires the addition of an exogenous substrate, while the lux operon from bacteria like Photorhabdus luminescens can produce its own substrate, allowing for real-time monitoring of bacterial growth.[14]

Protocol: Luciferase Reporter Assay for M. tuberculosis

Materials:

  • Luciferase-expressing M. tuberculosis strain (e.g., H37Rv-lux)

  • Middlebrook 7H9 broth with supplements

  • Test compounds in DMSO

  • D-luciferin solution (for firefly luciferase)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Assay Setup: Follow steps 1-3 of the REMA protocol, using white, opaque plates to maximize the luminescent signal.

  • Incubation: Incubate the plates at 37°C for 3-5 days.

  • Data Acquisition:

    • Bacterial Luciferase (e.g., luxCDABE): Measure luminescence directly using a luminometer.

    • Firefly Luciferase: Add D-luciferin solution to each well to the final recommended concentration and measure luminescence immediately.[14]

Data Analysis and Interpretation:

The MIC is determined as the compound concentration that causes a significant reduction in relative light units (RLU) compared to the untreated control.

Section 4: Intracellular Assays: Mimicking the In Vivo Environment

Since M. tuberculosis is an intracellular pathogen that primarily resides within macrophages, it is crucial to evaluate the activity of compounds in a more physiologically relevant context.[16][17] Intracellular assays provide a platform to assess a compound's ability to penetrate host cells and exert its antimycobacterial effect within the phagosomal environment.

Macrophage Infection Models

Principle: Macrophage infection models involve infecting a monolayer of macrophages (e.g., THP-1, RAW 264.7, or primary human macrophages) with M. tuberculosis.[17][18][19] After allowing for phagocytosis, extracellular bacteria are removed, and the infected cells are treated with the test compounds. The intracellular survival of the bacteria is then quantified.

Causality Behind Experimental Choices: The choice of macrophage cell line is important. THP-1 cells are a human monocytic cell line that can be differentiated into macrophage-like cells and are a commonly used model.[9][18] The multiplicity of infection (MOI) must be optimized to ensure a sufficient number of infected cells without causing excessive host cell death.

Protocol: Intracellular Killing Assay in THP-1 Macrophages

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Luciferase-expressing M. tuberculosis

  • Test compounds

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Luminometer

Procedure:

  • Macrophage Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into macrophages by treating with PMA (e.g., 25-100 ng/mL) for 24-48 hours.

  • Infection:

    • Wash the differentiated macrophages to remove the PMA.

    • Infect the macrophages with the luciferase-expressing M. tuberculosis at an optimized MOI (e.g., 1:1 to 10:1) for 4 hours.

  • Removal of Extracellular Bacteria: Wash the cells several times with fresh medium to remove any bacteria that have not been phagocytosed.

  • Compound Treatment: Add fresh medium containing serial dilutions of the test compounds to the infected cells.

  • Incubation: Incubate the plates for 3-5 days at 37°C.

  • Quantification of Intracellular Bacteria:

    • Lyse the macrophages with a cell lysis buffer.

    • Measure the luminescence of the lysate to determine the number of viable intracellular bacteria.

Data Analysis and Interpretation:

The efficacy of the compound is determined by the reduction in luminescence in the treated wells compared to the untreated control wells. It is also crucial to perform a parallel cytotoxicity assay on uninfected macrophages to ensure that the observed reduction in bacterial viability is not due to host cell death.[10][20]

Workflow for Intracellular Antitubercular Drug Screening

G cluster_0 Cell Culture and Differentiation cluster_1 Infection cluster_2 Compound Treatment and Incubation cluster_3 Data Acquisition and Analysis a Seed THP-1 Monocytes b Differentiate with PMA a->b c Infect with M. tuberculosis b->c d Remove Extracellular Bacteria c->d e Add Test Compounds d->e f Incubate for 3-5 Days e->f g Lyse Macrophages f->g h Measure Luminescence g->h i Determine Intracellular Killing h->i

Caption: Workflow for assessing intracellular antitubercular activity.

Section 5: The Use of Surrogate Mycobacterial Strains

Working with M. tuberculosis requires Biosafety Level 3 (BSL-3) containment facilities, which can be a significant logistical and financial barrier for many laboratories.[3][21] Consequently, several non-pathogenic, faster-growing mycobacterial species are used as surrogates in the initial stages of drug screening.

Commonly Used Surrogate Strains:

  • Mycobacterium smegmatis : A fast-growing, non-pathogenic species that is often used for initial screening due to its genetic tractability.[22][23] However, its drug susceptibility profile can differ significantly from that of M. tuberculosis.[22]

  • Mycobacterium bovis BCG: The attenuated strain used as a vaccine for TB. It is more closely related to M. tuberculosis than M. smegmatis and can be handled at BSL-2.[23][24]

  • Mycobacterium aurum : A non-pathogenic, fast-growing species that has shown a similar antibiotic susceptibility profile to M. tuberculosis for some compounds.[25][26]

Causality Behind Experimental Choices: The choice of a surrogate strain is a trade-off between biosafety, speed, and relevance to M. tuberculosis. While surrogates can be valuable for high-throughput primary screening, it is essential to validate any hits in M. tuberculosis under BSL-3 conditions.

Section 6: Cytotoxicity Assays

It is imperative to assess the cytotoxicity of any potential antitubercular compound against mammalian cells to ensure that its activity is specific to the mycobacteria and not due to general toxicity.[10][20]

Common Cytotoxicity Assays:

  • MTT Assay: Can be used to assess the viability of mammalian cells in the same way it is used for bacteria.[20]

  • Neutral Red Uptake Assay: Measures the accumulation of the neutral red dye in the lysosomes of viable cells.

  • Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells into the culture medium.

These assays are typically run in parallel with the antitubercular assays using the same host cell line (e.g., THP-1, HepG2 for liver toxicity).

Conclusion

Cell-based assays are an indispensable tool in the quest for new antitubercular drugs. The choice of assay depends on the specific stage of the drug discovery process, the available resources, and the scientific question being addressed. By understanding the principles behind these assays and following robust, well-validated protocols, researchers can effectively identify and characterize novel compounds with the potential to combat the global threat of tuberculosis.

References

  • Ollinger, J., Kumar, A., Roberts, D. M., Bailey, M. A., Casey, A., & Parish, T. (2019). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. PLOS ONE, 14(1), e0205479. [Link]

  • Kumar, P., Anbarasu, A., & Ramaiah, S. (2021). Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. Bioscience Biotechnology Research Communications, 14(3), 1145-1151. [Link]

  • Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Journal of clinical microbiology, 40(7), 2712-2714. [Link]

  • Martin, A., Camacho, M., Portaels, F., & Palomino, J. C. (2003). Resazurin microtiter assay plate testing of Mycobacterium tuberculosis susceptibilities to second-line drugs: rapid, simple, and inexpensive method. Antimicrobial agents and chemotherapy, 47(11), 3616-3619. [Link]

  • Larsson, M., Lerm, M., Ängeby, K., Nordvall, M., Juréen, P., & Schön, T. (2014). A luciferase-based assay for rapid assessment of drug activity against Mycobacterium tuberculosis including monitoring of macrophage viability. Journal of microbiological methods, 106, 146-150. [Link]

  • Nateche, F., Martin, A., Baraka, S., Palomino, J. C., & Portaels, F. (2006). Application of the resazurin microtitre assay for detection of multidrug resistance in Mycobacterium tuberculosis in Algiers. Journal of medical microbiology, 55(7), 849-852. [Link]

  • Kunte, S., Karmarkar, A., Dharmashale, S., & Hatolkar, S. (2014). Resazurin microtitre assay (REMA) plate-A simple, rapid and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. European Respiratory Journal, 44(Suppl 58), P4508. [Link]

  • El-Masry, E. A., El-Sayed, R. O., & El-Sokkary, M. M. (2017). Rapid colorimetric Resazurin Microtiter Assay (REMA) and MTT Assay for Testing susceptibility of Mycobacterium tuberculosis to Isoniazid and Rifampicin. Egyptian Journal of Medical Microbiology, 26(1), 81-89. [Link]

  • Evotec. (n.d.). In Vitro Infected Macrophage Models: A Key Step in Early Drug Discovery Against Mycobacterium Tuberculosis. [Link]

  • Early, J. V., Fetterer, D. P., & Rifat, D. (2016). A macrophage infection model to predict drug efficacy against Mycobacterium tuberculosis. PloS one, 11(8), e0161021. [Link]

  • Early, J. V., Fetterer, D. P., & Rifat, D. (2016). A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis. bioRxiv. [Link]

  • Snewin, V. A., Gares, M. P., & Av-Gay, Y. (1999). Reporter gene technology to assess activity of antimycobacterial agents in macrophages. Antimicrobial agents and chemotherapy, 43(7), 1801-1804. [Link]

  • Andreu, N., Zelmer, A., & Fletcher, T. (2012). Rapid measurement of antituberculosis drug activity in vitro and in macrophages using bioluminescence. Journal of Antimicrobial Chemotherapy, 67(2), 404-414. [Link]

  • Early, J. V., Fetterer, D. P., & Rifat, D. (2016). A High-throughput Compatible Assay to Evaluate Drug Efficacy against Macrophage Passaged Mycobacterium tuberculosis. Journal of Visualized Experiments, (117), e54810. [Link]

  • Schön, T., Juréen, P., & Giske, C. G. (2014). A luciferase-based assay for rapid assessment of drug activity against Mycobacterium tuberculosis including monitoring of macrophage viability. Journal of microbiological methods, 106, 146-150. [Link]

  • Gupta, A., Bhakta, S., & Kundu, S. (2012). An integrated surrogate model for screening of drugs against Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy, 67(6), 1380-1391. [Link]

  • Kim, H. J., & Lee, S. H. (2020). Application of Mycobacterium smegmatis as a surrogate to evaluate drug leads against Mycobacterium tuberculosis. Journal of microbiology and biotechnology, 30(5), 633-644. [Link]

  • Pitala, B., Letsoalo, E., & Naidoo, K. (2019). Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. Antimicrobial agents and chemotherapy, 63(10), e00693-19. [Link]

  • Pato, J., Fernández-García, M., & García-Pérez, A. (2025). High-throughput screening of small molecules targeting Mycobacterium tuberculosis in human iPSC macrophages. Antimicrobial Agents and Chemotherapy, 69(5), e01340-24. [Link]

  • White, E. L., Tower, N. A., & Rasmussen, L. (2016). Mycobacterium tuberculosis High-Throughput Screening. Methods in molecular biology (Clifton, N.J.), 1439, 181-195. [Link]

  • Evotec. (n.d.). Development of a Macrophage Assay for Use in TB Drug Discovery. [Link]

  • Foongladda, S., Rienthong, D., & O-Thong, S. (2002). Rapid and simple MTT method for rifampicin and isoniazid susceptibility testing of Mycobacterium tuberculosis. The international journal of tuberculosis and lung disease, 6(12), 1118-1122. [Link]

  • White, E. L., Tower, N. A., & Rasmussen, L. (2016). Mycobacterium tuberculosis High-Throughput Screening. Methods in molecular biology (Clifton, N.J.), 1439, 181-195. [Link]

  • Smith, C., Riou, C., & Walker, B. (2019). An Auto-luminescent Fluorescent BCG Whole Blood Assay to Enable Evaluation of Paediatric Mycobacterial Responses Using Minimal Blood Volumes. Frontiers in immunology, 10, 891. [Link]

  • Gupta, A., Bhakta, S., & Kundu, S. (2012). An integrated surrogate model for screening of drugs against Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy, 67(6), 1380-1391. [Link]

  • Lee, B. S., Zimmerman, M., & Likos, A. (2019). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 63(11), e01150-19. [Link]

  • Shang, W., Liu, Y., & Li, Y. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in cellular and infection microbiology, 11, 683188. [Link]

  • Kashyap, B., Singh, A., & Abida, M. (2017). Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549. Pharmacognosy magazine, 13(Suppl 3), S538. [Link]

  • Drug Discovery News. (2024, February 8). Correcting for tuberculosis susceptibility. [Link]

  • Foongladda, S., Rienthong, D., & O-Thong, S. (2002). Rapid and simple MTT method for rifampicin and isoniazid susceptibility testing of Mycobacterium tuberculosis. The international journal of tuberculosis and lung disease, 6(12), 1118-1122. [Link]

  • Hundie, G. B., Woldemeskel, D., & Gessesse, A. (2016). Evaluation of Direct Colorimetric MTT Assay for Rapid Detection of Rifampicin and Isoniazid Resistance in Mycobacterium tuberculosis. PloS one, 11(12), e0169188. [Link]

  • Lu, Y. J., & Chen, S. T. (2015). System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. Journal of visualized experiments : JoVE, (103), e53102. [Link]

  • Shang, W., Liu, Y., & Li, Y. (2021). | Cytotoxicity detection and intracellular anti-Mycobacterium... | Download Scientific Diagram. ResearchGate. [Link]

  • Sparks, T. M., Allen, C. A., & Dunlap, C. A. (2025). Surrogate models in pathogenic Mycobacterium research: a systematic review. Journal of Applied Microbiology, 136(10), lxae279. [Link]

  • Bencze, G., Spohn, R., & Spengler, G. (2021). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. Frontiers in immunology, 12, 750496. [Link]

  • Bencze, G., Spohn, R., & Spengler, G. (2021). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. ResearchGate. [Link]

  • El-Masry, E. A., El-Sayed, R. O., & El-Sokkary, M. M. (2017). Rapid colorimetric Resazurin Microtiter Assay (REMA) and MTT Assay for Testing susceptibility of Mycobacterium tuberculosis to Isoniazid and Rifampicin. Egyptian Journal of Medical Microbiology, 26(1), 81-89. [Link]

  • Sparks, T. M., Allen, C. A., & Dunlap, C. A. (2025). Surrogate models in pathogenic Mycobacterium research: A systematic review. Journal of Applied Microbiology, 136(10), lxae279. [Link]

  • Hundie, G. B., Woldemeskel, D., & Gessesse, A. (2016). Evaluation of Direct Colorimetric MTT Assay for Rapid Detection of Rifampicin and Isoniazid Resistance in Mycobacterium tuberculosis. PLOS ONE, 11(12), e0169188. [Link]

  • Ugarova, N. N., & Brovko, L. Y. (2017). Bioluminescence Methods for the Rapid Assay of the Specific Activity of Lyophilized BCG Vaccine. Journal of Analytical & Bioanalytical Techniques, 8(5), 1-6. [Link]

  • Stabel, J. R., & Bannantine, J. P. (2014). A rapid method for quantifying viable Mycobacterium avium subsp. paratuberculosis in cellular infection assays. Applied and environmental microbiology, 80(10), 3049-3056. [Link]

  • Kumar, P., Singh, S., & Kumar, S. (2015). Whole-cell screening-based identification of inhibitors against the intraphagosomal survival of Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 59(4), 2356-2361. [Link]

  • Payne, M. C., Martin, C. L., & Cynamon, M. H. (2024). Targeting intracellular nontuberculous mycobacteria and M. tuberculosis with a bactericidal enzymatic cocktail. Microbiology Spectrum, 12(3), e03429-23. [Link]

  • Kumar, A., Roberts, D. M., & Ollinger, J. (2017). Reporter-Based Assays for High-Throughput Drug Screening against Mycobacterium abscessus. Frontiers in microbiology, 8, 2244. [Link]

  • ResearchGate. (2025). In vitro cell-based assays to test drugs – A Review. [Link]

Sources

Method

using 2-(5-Methoxypyridin-2-YL)ethylamine in M. tuberculosis culture

Application Note: Evaluation of 2-(5-Methoxypyridin-2-yl)ethylamine in Mycobacterium tuberculosis Culture Part 1: Executive Summary & Rationale 2-(5-Methoxypyridin-2-yl)ethylamine (CAS: 67242-56-2) is a functionalized py...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 2-(5-Methoxypyridin-2-yl)ethylamine in Mycobacterium tuberculosis Culture

Part 1: Executive Summary & Rationale

2-(5-Methoxypyridin-2-yl)ethylamine (CAS: 67242-56-2) is a functionalized pyridine derivative featuring an ethylamine linker at the C2 position and a methoxy group at the C5 position. In the context of Mycobacterium tuberculosis (M.tb) research, this compound serves primarily as a chemical scaffold or fragment for the development of antitubercular agents.[1]

Scientific Rationale: Recent structure-activity relationship (SAR) studies have validated pyridine-amine derivatives as potent inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a critical transporter of mycolic acids essential for the mycobacterial cell wall.[2][3] While pyridine-methylamines are well-documented MmpL3 inhibitors, the ethylamine linker represents a strategic variation to probe the hydrophobic channel of MmpL3 or improve metabolic stability.

This guide provides a standardized protocol for solubilizing, handling, and evaluating the biological activity of 2-(5-Methoxypyridin-2-yl)ethylamine against M.tb using the Resazurin Microtiter Assay (REMA) and Time-Kill Kinetics.

Part 2: Safety & Pre-Requisites

Biosafety Level 3 (BSL-3) Compliance:

  • Mandatory: All manipulations of live M. tuberculosis (e.g., strains H37Rv, CDC1551) must be performed inside a Class II Biosafety Cabinet (BSC) within a certified BSL-3 facility.

  • PPE: Tyvek suits, double gloves, N95/PAPR respirators, and shoe covers.

Compound Handling:

  • Hazard: The compound is an amine; treat as a potential irritant.

  • Solvent: Dimethyl sulfoxide (DMSO) is the required vehicle. It is a penetrant; avoid skin contact.

Part 3: Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Create a stable, sterile stock solution for downstream assays.

  • Calculation:

    • Molecular Weight (MW): ~152.19 g/mol .

    • Target Concentration: 100 mM (High concentration allows for minimal DMSO volume in culture).

  • Solubilization:

    • Weigh 15.2 mg of 2-(5-Methoxypyridin-2-yl)ethylamine powder.

    • Add 1.0 mL of sterile, anhydrous DMSO (≥99.9%).

    • Vortex for 30 seconds until fully dissolved.

  • Sterilization:

    • Pass the solution through a 0.22 µm PTFE (hydrophobic) syringe filter into a sterile cryovial.

    • Note: Do not use cellulose acetate filters as DMSO may degrade them.

  • Storage:

    • Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles (aliquot if necessary).

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the compound.

Materials:

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% Glycerol, and 0.05% Tween 80.

  • Reagent: Resazurin sodium salt (0.01% w/v in water), filter-sterilized.

  • Controls: Rifampicin (Positive Control), DMSO (Vehicle Control).

Workflow:

  • Inoculum Prep:

    • Grow M.tb H37Rv to mid-log phase (OD₆₀₀ 0.6–0.8).

    • Dilute culture to OD₆₀₀ 0.001 (approx. 10⁵ CFU/mL) in 7H9 media.

  • Plate Layout (96-well):

    • Perimeter Wells: Fill with 200 µL sterile water to prevent evaporation.

    • Columns 2–11: Add 100 µL of 7H9 media.

  • Compound Dilution:

    • Add 2 µL of 100 mM stock to Column 2 (Starting concentration ~200 µM).

    • Perform 2-fold serial dilution from Column 2 to Column 10. Discard 100 µL from Column 10.

    • Column 11: Growth Control (Media + Bacteria + 1% DMSO, no drug).

    • Column 12: Sterile Control (Media only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension (OD 0.001) to wells in Columns 2–11.

    • Final Volume: 200 µL/well. Final DMSO: <1%.

  • Incubation:

    • Seal plate with breathable membrane or Parafilm.

    • Incubate at 37°C for 5–7 days.

  • Readout:

    • Add 30 µL of Resazurin solution to each well.

    • Incubate for 24–48 hours.

    • Interpretation:

      • Blue (Resazurin): No growth (Inhibition).

      • Pink (Resorufin): Active growth (Reduction by live bacteria).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Protocol C: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

  • Setup: Prepare 10 mL cultures of M.tb (OD 0.01) in 7H9 media.

  • Treatment:

    • Flask A: Vehicle Control (DMSO).

    • Flask B: Compound at 1× MIC.

    • Flask C: Compound at 4× MIC.

  • Sampling:

    • At Days 0, 3, 7, and 14, remove 100 µL aliquots.

    • Perform 10-fold serial dilutions in PBS.

    • Plate on Middlebrook 7H10 agar.

  • Incubation: Incubate plates for 3–4 weeks at 37°C and count CFUs.

  • Analysis: A ≥3 log₁₀ reduction in CFU relative to the inoculum indicates bactericidal activity.

Part 4: Data Visualization & Mechanism

Proposed Mechanism of Action: MmpL3 Inhibition

The pyridine-amine motif is a known pharmacophore for inhibiting MmpL3. The diagram below illustrates the pathway interference.

MmpL3_Pathway TMM_Cyto TMM (Cytoplasm) MmpL3 MmpL3 Transporter (Inner Membrane) TMM_Cyto->MmpL3 Transport TMM_Peri TMM (Periplasm) MmpL3->TMM_Peri Translocation MmpL3->TMM_Peri BLOCKED Compound 2-(5-Methoxypyridin-2-yl)ethylamine (Inhibitor) Compound->MmpL3 Binds/Inhibits Ag85 Antigen 85 Complex TMM_Peri->Ag85 Substrate TDM TDM (Cell Wall) Cord Factor Ag85->TDM Mycolylation CellDeath Cell Wall Destabilization & Lysis TDM->CellDeath Loss of Integrity

Caption: Hypothetical mechanism of action where the pyridine-ethylamine scaffold targets the MmpL3 transporter, blocking the translocation of Trehalose Monomycolate (TMM) and compromising cell wall integrity.

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Media Compound hydrophobicityLimit final DMSO concentration to 1%. Warm media to 37°C before addition.
Pink Negative Control ContaminationCheck sterility of the stock solution. Ensure BSL-3 aseptic technique.
Inconsistent MIC Clumping of MycobacteriaAdd 0.05% Tween 80 to break clumps. Vortex inoculum thoroughly.
No Activity (MIC >100µM) Efflux PumpingRepeat assay with an efflux pump inhibitor (e.g., Verapamil) to check for resistance.

References

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors. Source: National Institutes of Health (NIH) / PMC. Relevance: Establishes the pyridine-amine scaffold as a validated antitubercular pharmacophore targeting MmpL3.[2][3] URL:[Link]

  • 2,4-Disubstituted Pyridine Derivatives are Effective Against Intracellular and Biofilm-Forming Tubercle Bacilli. Source: Frontiers in Cellular and Infection Microbiology. Relevance: Provides comparative data on substituted pyridine derivatives and their intracellular efficacy. URL:[Link]

  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Source: Palomino et al., Antimicrobial Agents and Chemotherapy. Relevance: The gold-standard protocol for the REMA assay described in Part 3. URL:[Link]

Sources

Application

Application Note: Advanced Purification Protocols for Pyridine-2-Methylamine Derivatives

Introduction & Chemical Context Pyridine-2-methylamine (2-picolylamine) derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as key intermediates for kinase inhibitors, metal chelators, and CNS-activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Pyridine-2-methylamine (2-picolylamine) derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as key intermediates for kinase inhibitors, metal chelators, and CNS-active agents. However, their purification presents a distinct set of challenges driven by their physicochemical properties:

  • Basicity & Polarity: With two basic nitrogen centers (pyridine

    
    , primary amine 
    
    
    
    ), these compounds interact strongly with acidic silanols on standard silica gel, leading to severe peak tailing and material loss.
  • Metal Chelation: The N,N-bidentate motif is a potent chelator. In cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki), these derivatives sequester Palladium (Pd) or Copper (Cu) catalysts, complicating heavy metal removal to meet ICH Q3D guidelines.

  • Stability: While generally stable, the primary amine is susceptible to oxidation (N-oxide formation) or carbamate formation if exposed to atmospheric

    
     over prolonged periods.
    

This guide provides field-proven protocols to overcome these hurdles, ensuring


 purity for biological assays.

Strategic Decision Matrix

Before selecting a technique, assess the derivative's lipophilicity and the nature of the impurities.

PurificationStrategy Start Crude Reaction Mixture Solubility Is the product water soluble at neutral pH? Start->Solubility YesWater Yes (Highly Polar) Solubility->YesWater Yes NoWater No (Lipophilic) Solubility->NoWater No Metal Is Pd/Cu catalyst present? YesWater->Metal NoWater->Metal Scavenge Step 1: Metal Scavenging (Thiol Resin) Metal->Scavenge Yes Extraction Step 2: Acid-Base Extraction (The 'Workhorse') Metal->Extraction No Scavenge->Extraction PurityCheck Purity > 95%? Extraction->PurityCheck Salt Salt Formation (HCl/Oxalate) & Crystallization PurityCheck->Salt Yes Flash Flash Chromatography (Amine-Silica or DCM/MeOH/NH3) PurityCheck->Flash No Flash->Salt

Figure 1: Decision matrix for selecting the optimal purification workflow based on compound solubility and impurity profile.

Protocol A: The "Workhorse" Acid-Base Extraction

For lipophilic derivatives, acid-base extraction is the most efficient method to remove neutral organic impurities and non-basic byproducts without chromatography.

Mechanistic Insight

By manipulating the pH, we toggle the derivative between its water-soluble di-cationic state (pH < 2) and its organic-soluble free-base state (pH > 12).

Step-by-Step Protocol
  • Dissolution: Dissolve the crude residue in a non-polar organic solvent (e.g., Ethyl Acetate or DCM).

  • Acidification (Extraction 1):

    • Add 1.0 M HCl (aq) to the organic phase.

    • Target: pH < 2.

    • Action: Shake vigorously. The pyridine and amine protonate, moving into the aqueous layer.

    • Separation: Keep the Aqueous Layer . Discard the organic layer (contains neutral impurities).

  • Washing: Wash the acidic aqueous layer once with fresh Ethyl Acetate to remove trapped neutrals.

  • Basification (The Critical Step):

    • Cool the aqueous solution in an ice bath (neutralization is exothermic).

    • Slowly add 6.0 M NaOH or saturated

      
       until pH > 12.
      
    • Note: The solution will turn cloudy as the free base oils out.

  • Re-Extraction (Extraction 2):

    • Extract the basic aqueous mixture with DCM (

      
      ).
      
    • Validation: Check the aqueous layer by TLC to ensure the product has been fully recovered before discarding.

  • Drying: Dry combined organic layers over

    
    , filter, and concentrate.
    

AcidBaseExtraction Input Crude Mixture in Organic Solvent Acidify Add 1M HCl (pH < 2) Input->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgWaste Organic Layer (Neutrals/Acids) DISCARD PhaseSep1->OrgWaste AqAcid Aqueous Layer (Product as Salt) PhaseSep1->AqAcid Basify Add NaOH (pH > 12) AqAcid->Basify Extract2 Extract with DCM Basify->Extract2 FinalOrg Organic Layer (Pure Free Base) Extract2->FinalOrg AqWaste Aqueous Waste Extract2->AqWaste

Figure 2: The "pH Swing" workflow. This method relies on the pKa differential between the product and impurities.

Protocol B: Chromatographic Strategies

When extraction is insufficient, Flash Chromatography is required. Standard silica (acidic) binds pyridine derivatives, causing broad streaks.[1]

Option 1: Amine-Functionalized Silica (Recommended)

Use Amino (NH2) Silica cartridges.

  • Mechanism: The surface amines block silanol activity and prevent protonation of the product.

  • Mobile Phase: Hexane/Ethyl Acetate or DCM/MeOH gradients.

  • Advantage: No basic modifiers needed; easier evaporation.

Option 2: Modified Standard Silica (Cost-Effective)

If using standard silica, the mobile phase must contain a basic modifier to compete for silanol sites.

Recommended Solvent System:

Component Ratio (v/v) Function
Dichloromethane (DCM) 90 Primary carrier solvent
Methanol (MeOH) 9 Polar modifier to elute amine

| Ammonium Hydroxide (


)  | 1 | Crucial:  Suppresses silanol ionization |

Preparation: Pre-mix the DCM/MeOH/NH4OH solution. It may be slightly cloudy; sonicate to homogenize.

Alternative Modifier: 1-2% Triethylamine (TEA) in Ethyl Acetate/Hexane. Note: TEA is harder to remove (higher boiling point) than ammonia.

Protocol C: Palladium Removal (Metal Scavenging)

Pyridine-2-methylamines bind Pd species tightly. Standard washes often fail to reduce Pd levels below 10 ppm.

The Scavenger Resin Approach[3]
  • Selection: Use Thiol-modified silica (e.g., SiliaMetS® Thiol) or Thiourea resins. These have a higher affinity for Pd than the pyridine nitrogen.

  • Procedure:

    • Dissolve crude product in THF or MeOH (10 mL/g).

    • Add Scavenger Resin (typically 2-4 equivalents relative to expected Pd content, or 10-20 wt% of crude mass).

    • Heat & Stir: Stir at 40-50°C for 4-12 hours. Heat is often necessary to overcome the activation energy of ligand exchange.

    • Filtration: Filter through a 0.45 µm PTFE pad or Celite.

    • Analysis: Test filtrate for color (should be colorless) or use ICP-MS.

Protocol D: Salt Formation & Crystallization[1][4]

Oils are difficult to handle in drug formulation. Converting the free base to a crystalline salt is the final purification step.

Hydrochloride Salt (HCl)[1]
  • Method: Dissolve free base in diethyl ether. Add 2.0 M HCl in ether dropwise.

  • Pros: Pharmaceutically acceptable.

  • Cons: Often hygroscopic for this class of compounds.

Fumarate or Oxalate Salt (Preferred for Stability)[1]
  • Method:

    • Dissolve 1 eq of free base in hot Ethanol or Isopropanol.

    • Add 1 eq of Fumaric Acid or Oxalic Acid dissolved in hot Ethanol.

    • Allow to cool slowly to Room Temp, then 4°C.

  • Result: These salts often form non-hygroscopic, well-defined crystals that purge remaining impurities.

References

  • Biotage. (2023).[2] When should I use an amine-bonded silica for flash chromatography?Link

  • BenchChem. (2025).[1] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing.Link

  • Sigma-Aldrich. (2026). 2-Picolylamine Product & Safety Data.Link

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[2][3][4]Link

  • Biotage. (2023). How to Remove Palladium in three easy steps.[5]Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: MmpL3 Inhibition Assay Variability

Status: Operational Ticket ID: MmpL3-TS-2024 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MmpL3-TS-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting variability in TMM translocation and phenotypic assays for MmpL3 inhibitors.

Executive Summary: The MmpL3 "Black Box"

MmpL3 (Mycobacterial membrane protein Large 3) is the essential "flippase" responsible for transporting Trehalose Monomycolate (TMM) across the inner membrane.[1] When MmpL3 is inhibited, TMM accumulates in the cytoplasm, and Trehalose Dimycolate (TDM)—the structural scaffold of the mycomembrane—is depleted.[2]

The Core Problem: MmpL3 assays are notoriously variable because MmpL3 is a proton-motive force (PMF)-dependent transporter. Many lipophilic compounds act as uncouplers (protonophores) rather than direct binders, causing "indirect" inhibition that mimics MmpL3 blockade. Furthermore, the readout relies on complex lipid extraction (Bligh-Dyer) where phase separation errors are common.

This guide moves beyond basic protocols to address the causality of variability in your data.

Module 1: The Functional Assay (TMM Accumulation)

The gold standard for validating MmpL3 inhibition is observing the Accumulation of TMM and Depletion of TDM via Thin Layer Chromatography (TLC). If you are seeing inconsistent bands, the issue usually lies in the lipid extraction efficiency or the metabolic labeling window .

The Biological Pathway & Inhibition Logic[2][3][4]

MmpL3_Pathway Cytoplasm Cytoplasm (TMM Synthesis) TMM_In TMM (Cytosolic) Cytoplasm->TMM_In Synthesis IM Inner Membrane (MmpL3 Transporter) TMM_Out TMM (Periplasmic) IM->TMM_Out Flipping (PMF Dependent) Periplasm Periplasm/Cell Wall (Ag85 Complex) TDM TDM (Mycomembrane) Periplasm->TDM Covalent Attachment TMM_In->IM Substrate Loading TMM_Out->Periplasm Ag85 Processing Inhibitor Inhibitor (e.g., AU1235, SQ109) Inhibitor->IM BLOCKS

Figure 1: MmpL3 transports TMM from the cytoplasm to the periplasm. Inhibition traps TMM inside (accumulation) and prevents TDM formation outside (depletion).

Troubleshooting the 14C-Acetate Lipid Extraction

Symptom: "My TMM/TDM bands are faint or smeared, making quantification impossible."

Root Cause Analysis: Mycobacterial cell walls are incredibly waxy. Standard extractions often fail to penetrate the envelope, or the phase separation in the Bligh-Dyer method is disrupted by excess water in the cell pellet.

Protocol Optimization (The "Self-Validating" Bligh-Dyer):

StepStandard ProtocolOptimized Corrective Action Why? (Causality)
1. Labeling Add 14C-acetate for 24h.Pulse-label for 15–30 mins after 2h drug treatment.MmpL3 inhibition is rapid. Long labeling allows metabolic re-routing, obscuring the specific TMM spike.
2. Quenching Spin down cells immediately.Pour culture over crushed ice before spinning.Stops metabolism instantly. Spinning at RT allows lipid turnover to continue during centrifugation.
3. Extraction Ratio CHCl3:MeOH:H2O (1:2:0.8).Strict Volumetric Control: 1:2:0.8 (v/v/v).This specific ratio forms a single phase for extraction. If you have two phases here, extraction efficiency drops by 40-60%.
4. Phase Split Add CHCl3 and H2O.Add CHCl3 (1 part) + H2O (1 part).[3] Vortex 1 min.Forces the mixture into two phases.[3][4][5] Lipids partition to the bottom (chloroform); salts/sugars to the top (methanol/water).
5. The Interface Pipette bottom layer.Avoid the "fluff" (protein interface).The protein disc at the interface contains amphiphilic debris that causes TLC smearing.

Critical Checkpoint: If your TMM band is not sharp, your chloroform was likely wet or the TLC plate was overloaded. Load based on CPM (Counts Per Minute), not volume. Target 20,000 CPM per lane.

Module 2: Distinguishing "True" Inhibition from PMF Collapse

Symptom: "I have a hit that inhibits MmpL3, but it also kills S. aureus and dissipates membrane potential."

Technical Insight: MmpL3 is an RND-transporter powered by the Proton Motive Force (PMF).[2][6]

  • Direct Inhibitors (e.g., AU1235): Bind MmpL3 directly.[7]

  • Indirect Inhibitors (e.g., SQ109, BM212): Act as protonophores (uncouplers), collapsing the transmembrane proton gradient. MmpL3 stops working because it loses power, not because it is blocked.

The Validation Workflow: You must run a membrane potential assay alongside your lipid extraction to claim MmpL3 specificity.

Mechanism_Check Start Compound Inhibits Growth & Accumulates TMM PMF_Assay Run PMF Assay (DiOC2(3) or EtBr Uptake) Start->PMF_Assay Result_PMF Does it dissipate Membrane Potential? PMF_Assay->Result_PMF Indirect Indirect Inhibition (Protonophore/Uncoupler) Likely 'Dirty' Mechanism Result_PMF->Indirect Yes Direct Direct MmpL3 Inhibitor (Specific Binder) Result_PMF->Direct No Yes_PMF Yes (Depolarization) No_PMF No (Stable PMF)

Figure 2: Decision tree to distinguish specific MmpL3 binders from general membrane uncouplers.

Recommended Assay: DiOC2(3) Membrane Potential Assay.

  • Protocol: Incubate bacteria with 30 µM DiOC2(3). Treat with compound.[6][8][9][10][11][12][13][14]

  • Readout: Measure Red/Green fluorescence ratio.

  • Interpretation: A decrease in Red/Green ratio indicates membrane depolarization (PMF collapse). If your compound causes TMM accumulation without dropping this ratio, it is a validated direct inhibitor.

Module 3: Whole-Cell & Reporter Assay Variability

Symptom: "My MIC values fluctuate 4-fold between experiments," or "The iniBAC reporter signal is noisy."

The "Clumping" Artifact

Mycobacteria (especially M. tuberculosis and M. smegmatis) naturally aggregate due to their waxy coat. Clumps protect inner cells from drug exposure, artificially raising MICs.

  • Solution: Use Tyloxapol (0.05%) in your media.

    • Warning: Do not use Tween 80 for MmpL3 assays if possible. Tween 80 contains oleic acid, which can be metabolized and alter cell wall lipid composition, potentially masking MmpL3 effects. Tyloxapol is non-hydrolyzable.

  • Pre-Assay Prep: Pass the inoculum through a 5 µm syringe filter or perform a low-speed spin (200 x g for 5 min) to remove clumps before normalizing OD.

The iniBAC Reporter Specificity

The iniBAC promoter is induced by cell wall stress (isoniazid, ethambutol, MmpL3 inhibitors).[6]

  • Variability Source: Background fluorescence from the compound itself or "general" stress (hypoxia, starvation).

  • Fix: Always run a counter-screen with a non-cell-wall active drug (e.g., Levofloxacin). If iniBAC lights up for Levofloxacin, your assay conditions are stressing the cells non-specifically (e.g., incorrect pH or oxygen limitation).

Frequently Asked Questions (FAQ)

Q1: Why does M. smegmatis give different MIC results than M. tuberculosis for my MmpL3 inhibitor? A: While the MmpL3 core structure is conserved, the amino acid sequence identity is only ~60-70%. Many inhibitors (like Indole-2-carboxamides) bind to specific residues in the transmembrane domain. Polymorphisms in the binding pocket between species can drastically alter affinity. Always validate hits in M. tuberculosis H37Rv.

Q2: My compound precipitates when added to the media. How do I fix this? A: MmpL3 inhibitors are inherently lipophilic (to cross the mycomembrane).

  • Fix: Prepare 100x stocks in DMSO. Ensure the final DMSO concentration in the assay is <1% (MmpL3 function is sensitive to high solvent loads). If precipitation persists, add 0.2% BSA (Bovine Serum Albumin) to the media. BSA acts as a carrier protein, keeping lipophilic drugs in solution without blocking their entry into the cell wall.

Q3: Can I use Ethidium Bromide (EtBr) accumulation as a proxy for MmpL3 inhibition? A: Use with caution. EtBr accumulation indicates efflux pump failure or increased permeability . While MmpL3 inhibition does eventually increase permeability, EtBr accumulation is not specific to MmpL3. It is better used as a secondary readout for general cell envelope integrity.

References

  • Tahlan, K., et al. (2012). "SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis."[6][9][15] Antimicrobial Agents and Chemotherapy.[6]

  • Li, W., et al. (2014). "Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis."[10][16] Antimicrobial Agents and Chemotherapy.[6]

  • Xu, Z., et al. (2017). "Crystal structure of MmpL3, a mycolic acid transporter from Mycobacterium smegmatis." Proceedings of the National Academy of Sciences.

  • Bligh, E. G., & Dyer, W. J. (1959).[3][13] "A rapid method of total lipid extraction and purification."[3] Canadian Journal of Biochemistry and Physiology.[3][4] (Fundamental Method Reference).

  • Grover, S., et al. (2021).[10] "Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis."[10][16] ACS Infectious Diseases.[10]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(5-Methoxypyridin-2-YL)ethylamine

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing solubility issues encountered with 2-(5-Methoxypyridin-2-YL)ethylamine. By und...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing solubility issues encountered with 2-(5-Methoxypyridin-2-YL)ethylamine. By understanding the physicochemical properties of this compound and systematically applying solubility enhancement techniques, you can develop robust and reliable experimental and formulation protocols.

Section 1: Understanding the Molecule - Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the foundation for overcoming solubility challenges. For 2-(5-Methoxypyridin-2-YL)ethylamine, the key characteristics are its basicity and moderate lipophilicity.

FAQ: What are the key physicochemical properties of 2-(5-Methoxypyridin-2-YL)ethylamine that influence its solubility?

The solubility of 2-(5-Methoxypyridin-2-YL)ethylamine is primarily governed by its two basic centers—the pyridine ring nitrogen and the primary ethylamine side chain—and its overall lipophilicity, influenced by the pyridine ring and the methoxy group.

  • Basicity (pKa): The molecule has two basic nitrogens. The ethylamine side chain is a strong base (predicted pKa ~9.5-10.5), while the pyridine nitrogen is a weaker base (predicted pKa ~4-5). This means the compound's charge, and therefore its aqueous solubility, is highly dependent on pH. At physiological pH (~7.4), the ethylamine group will be predominantly protonated (positively charged), which aids solubility, but the compound may still exhibit limited solubility depending on the properties of its neutral form.

  • Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) for the neutral form of the molecule is in the range of 1.0-2.0. This value suggests a moderate lipophilicity. While not extremely "greasy," this property contributes to its limited solubility in purely aqueous systems. The distribution coefficient (LogD) at a specific pH is a more practical measure of its lipophilicity under experimental conditions.[1][2]

Table 1: Predicted Physicochemical Properties of 2-(5-Methoxypyridin-2-YL)ethylamine

PropertyPredicted ValueImplication for Solubility
Molecular Weight~152.19 g/mol Low molecular weight is generally favorable for solubility.
pKa (most basic)9.5 - 10.5 (Ethylamine)The compound will be positively charged at acidic and neutral pH, which is expected to increase aqueous solubility.
pKa (least basic)4.0 - 5.0 (Pyridine)The pyridine nitrogen will be protonated at a lower pH, further enhancing solubility in acidic conditions.
cLogP1.0 - 2.0Indicates moderate lipophilicity, suggesting that the neutral form has limited aqueous solubility.
General SolubilitySparingly soluble in water, soluble in organic solvents like ethanol and DMSO.Direct dissolution in aqueous buffers at high concentrations is likely to be challenging.

Section 2: A Systematic Approach to Solubility Enhancement

We recommend a tiered approach to address solubility issues, starting with the simplest and most common techniques before moving to more complex methods. This workflow ensures that you find the most straightforward solution compatible with your experimental system.

G cluster_0 Initial Assessment cluster_1 Tier 1: Simple Modification cluster_2 Tier 2: Formulation Aids cluster_3 Tier 3: Advanced Techniques cluster_4 Outcome A Start: Compound is Insoluble in Aqueous Buffer (e.g., pH 7.4) B Attempt pH Modification (Lowering pH) A->B C Is the new pH compatible with the assay? B->C D Use Organic Co-solvents (e.g., DMSO, Ethanol) C->D No H Solubility Issue Resolved Proceed with Experiment C->H Yes E Is the co-solvent concentration compatible with the assay? D->E F Consider Salt Formation (e.g., HCl salt) E->F No G Explore Complexation (e.g., Cyclodextrins) E->G No, or requires higher concentration E->H Yes F->H G->H

Caption: A systematic workflow for troubleshooting solubility.

Section 3: Troubleshooting Guides & Protocols

FAQ 1: My initial attempts to dissolve the compound in aqueous buffer (e.g., PBS pH 7.4) have failed. What is the first and most critical step?

Answer: The first step is to leverage the basic nature of the molecule by attempting pH modification. Since 2-(5-Methoxypyridin-2-YL)ethylamine has two basic nitrogen atoms, its aqueous solubility will dramatically increase at a lower pH.[3][4][5] The protonation of the amine and pyridine groups leads to the formation of a more polar, and thus more water-soluble, salt in situ.

Expertise & Experience: The Henderson-Hasselbalch equation provides a theoretical basis for this pH-dependent solubility.[6] For a basic compound, solubility increases as the pH of the solution drops below its pKa. Given the high pKa of the ethylamine group, even a slight decrease in pH can lead to a significant increase in the concentration of the protonated, more soluble form.

Protocol 1: pH-Dependent Solubility Assessment

  • Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Stock Solution (Optional): If possible, create a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. This allows for precise additions.

  • Equilibration: Add a known excess amount of the solid compound (or a small aliquot of the stock solution) to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Mixing: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 2-24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility (mg/mL or mM) against the pH of the buffer to generate a pH-solubility profile.

Table 2: Example Data for pH-Solubility Profiling

Buffer pHMeasured Solubility (mg/mL)Visual Observation
2.0Record ValueClear solution
4.0Record ValueClear solution
6.0Record ValueHazy, some precipitate
7.4Record ValueHeavy precipitate
8.0Record ValueHeavy precipitate
FAQ 2: Lowering the pH works, but it is not compatible with my cell-based assay. What is my next best option?

Answer: When pH modification is not viable, the use of water-miscible organic co-solvents is a standard and effective technique.[7][8] Co-solvents work by reducing the overall polarity of the aqueous solvent system, which decreases the energy required to solvate a lipophilic molecule.

Trustworthiness: It is crucial to determine the maximum tolerable co-solvent concentration for your specific experimental system (e.g., cell line, enzyme). Always include a "vehicle control" in your experiments, which contains the same concentration of co-solvent as your test samples, to account for any biological effects of the solvent itself.

Protocol 2: Co-solvent Screening

  • Co-solvent Selection: Choose common, biocompatible co-solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400).

  • Stock Preparation: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO).

  • Titration: In a series of tubes, add your aqueous buffer (e.g., PBS pH 7.4). Then, add increasing percentages of the co-solvent stock solution to achieve final co-solvent concentrations of 0.5%, 1%, 2%, 5%, and 10% (v/v).

  • Observation: Vortex each tube and visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour).

  • Validation: The highest concentration of the compound that remains in a clear solution at an acceptable co-solvent percentage is your working concentration. For example, a 1:100 dilution of a 10 mM DMSO stock into your assay buffer results in a final concentration of 100 µM compound and 1% DMSO.

FAQ 3: I need a stable, solid form of the compound with improved aqueous solubility for formulation development. What should I consider?

Answer: For creating a stable, solid material with enhanced solubility and dissolution rates, forming a pharmaceutical salt is the most common and effective method for ionizable drugs like this one.[9][10] Converting the basic freebase into a salt, such as a hydrochloride (HCl) or tartrate salt, can dramatically improve its solid-state properties and aqueous solubility.[11][12]

Authoritative Grounding: The formation of a salt introduces ionic character to the molecule.[13] This ionic salt form often has a more favorable crystal lattice energy and readily dissociates in water, overcoming the kinetic and thermodynamic barriers that limit the dissolution of the neutral freebase.[10] Approximately 50% of all small-molecule APIs on the market are formulated as salts.[9][11]

Protocol 3: Small-Scale Hydrochloride (HCl) Salt Formation Screening

Disclaimer: This protocol is a conceptual guide and should be performed by a qualified chemist with appropriate safety precautions.

  • Dissolution: Dissolve a known molar amount of the 2-(5-Methoxypyridin-2-YL)ethylamine freebase in a suitable anhydrous organic solvent (e.g., isopropanol, ethyl acetate).

  • Acid Addition: Slowly add one molar equivalent of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) to the stirred freebase solution at room temperature or below.

  • Precipitation: The hydrochloride salt will often precipitate out of the solution. If not, precipitation can be induced by cooling, adding an anti-solvent (e.g., heptane), or by slowly evaporating the solvent.

  • Isolation: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Confirm salt formation using techniques like melting point analysis, NMR, or FTIR.

  • Solubility Testing: Compare the aqueous solubility of the newly formed salt to the original freebase using the method described in Protocol 1. A significant increase in solubility is expected.

FAQ 4: My compound is still challenging to formulate, even with co-solvents. Are there other advanced methods to consider?

Answer: Yes, for particularly challenging compounds, complexation with cyclodextrins offers a powerful and widely used solution.[14][15] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate the lipophilic portion of a guest molecule, like your compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[15][16][17]

Mechanism of Action: The hydrophobic part of 2-(5-Methoxypyridin-2-YL)ethylamine partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively "cloaking" the poorly soluble drug and carrying it into solution.[14][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile.[16]

G cluster_0 Encapsulation Mechanism A Poorly Soluble Drug (Guest) C Water-Soluble Inclusion Complex A->C B Cyclodextrin (Host) B->C drug Drug complex Complex cd_outer cd_inner drug_in_complex Drug

Caption: Encapsulation of a drug by a cyclodextrin host.

Protocol 4: Cyclodextrin Complexation Feasibility

  • Phase Solubility Study: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-50 mM HP-β-CD).

  • Equilibration: Add an excess of 2-(5-Methoxypyridin-2-YL)ethylamine to each solution.

  • Analysis: Agitate, centrifuge, and quantify the concentration of the dissolved drug in the supernatant for each cyclodextrin concentration, as described in Protocol 1.

  • Plotting: Plot the drug solubility as a function of cyclodextrin concentration. A linear increase in solubility indicates the formation of a 1:1 inclusion complex and suggests that this is a viable strategy.

Section 4: Summary of Techniques

Table 3: Comparison of Solubility Enhancement Strategies

TechniqueMechanismProsConsBest For...
pH Modification Ionization of the basic compound to form a soluble salt in situ.Simple, effective, inexpensive.Only for ionizable compounds; may not be compatible with biological assays.Initial screening; in vitro assays where pH can be controlled.
Co-solvents Reduces the polarity of the aqueous solvent system.Easy to implement; effective for many compounds.Potential for solvent toxicity/interference in assays; may not be suitable for in vivo use.Cell-based assays (at low %); initial DMPK studies.
Salt Formation Creates a new solid form with improved crystal properties and solubility.Creates a stable, solid material with enhanced dissolution and solubility.[9][11]Requires chemical synthesis and characterization; potential for disproportionation.Pre-formulation and formulation development for solid dosage forms.
Complexation Encapsulation of the lipophilic drug within a cyclodextrin host.Significant solubility enhancement; can improve stability.[14][18]Can be expensive; increases formulation complexity and molecular weight.Highly insoluble compounds; liquid formulations; when other methods fail.

References

  • Popovska, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]

  • ResearchGate (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Available at: [Link]

  • Wikipedia (2023). Cosolvent. Wikipedia. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]

  • Wisdomlib (2025). Co-solvency: Significance and symbolism. Wisdomlib. Available at: [Link]

  • MDPI (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Touro Scholar (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • GSC Biological and Pharmaceutical Sciences (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-393. Available at: [Link]

  • Taylor & Francis Online (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Available at: [Link]

  • PubMed (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2012). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Ascendia Pharmaceutical Solutions (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Creative Chemistry (n.d.). Solubility and pH of amines. Creative Chemistry. Available at: [Link]

  • University of Rhode Island (2005). Principles of Drug Action 1, Spring 2005, Amines. University of Rhode Island. Available at: [Link]

  • Chemistry LibreTexts (2024). 23.1: Properties of amines. Chemistry LibreTexts. Available at: [Link]

  • University of Calgary (n.d.). 7.3 Solubility of Amines. University of Calgary. Available at: [Link]

  • ACD/Labs (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available at: [Link]

  • ChemAxon (n.d.). LogP and logD calculations. ChemAxon. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Impurity Control for 2-(5-Methoxypyridin-2-yl)ethylamine

[1][2] Target Molecule: 2-(5-Methoxypyridin-2-yl)ethylamine CAS Registry Number: 67242-56-0 (Generic/Related) Primary Application: Histaminergic ligands (H1/H3 agonists/antagonists), fragment-based drug discovery.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Target Molecule: 2-(5-Methoxypyridin-2-yl)ethylamine CAS Registry Number: 67242-56-0 (Generic/Related) Primary Application: Histaminergic ligands (H1/H3 agonists/antagonists), fragment-based drug discovery.[1][2]

Introduction: The "Pyridine Trap" in Ethylamine Synthesis

Synthesizing 2-(5-Methoxypyridin-2-yl)ethylamine presents a classic "chemoselectivity paradox." You need strong reducing conditions to generate the primary amine, yet the electron-rich 5-methoxypyridine ring is susceptible to both demethylation (under Lewis acidic conditions) and nuclear hydrogenation (under vigorous catalytic conditions).[1][2]

This guide addresses the two most prevalent synthetic routes:

  • Route A: Catalytic Hydrogenation of 5-Methoxypyicolinonitrile.

  • Route B: Reduction of the Nitro-vinyl intermediate (via Henry Reaction).

Module 1: Troubleshooting Nitrile Reduction (Route A)

Context: You are reducing 5-methoxypicolinonitrile to the amine using H₂/Catalyst or Hydride donors.

Issue 1: "I am seeing a large M+134 impurity (Dimerization)."

Diagnosis: You are forming the secondary amine dimer. Mechanism: The reduction of a nitrile proceeds via an aldimine intermediate . As the primary amine product accumulates, it nucleophilically attacks the intermediate aldimine, eliminating ammonia to form a secondary imine, which is then reduced to the secondary amine (dimer).[3]

Visualizing the Failure Mode:

Dimerization cluster_0 Critical Control Point Nitrile Nitrile (R-CN) Imine Aldimine (R-CH=NH) Nitrile->Imine H2/Cat Amine Primary Amine (R-CH2-NH2) Imine->Amine H2/Cat SecImine Secondary Imine (R-CH=N-CH2-R) Amine->SecImine + Imine (-NH3) Dimer Secondary Amine (Dimer) SecImine->Dimer H2/Cat

Figure 1: Mechanism of secondary amine formation during nitrile hydrogenation.[3][4] The interaction between the product (Primary Amine) and the intermediate (Aldimine) is the root cause.

Corrective Actions:

  • Ammonia Suppression: Saturate your reaction solvent (usually MeOH or EtOH) with anhydrous ammonia or add NH₄OH. This shifts the equilibrium away from the secondary imine (Le Chatelier’s principle).

  • Acylating Capture (If applicable): If the free amine is not immediately required, perform the reduction in acetic anhydride. This traps the primary amine as the acetamide, preventing it from attacking the imine.

  • Catalyst Switch: Switch from Pt/C (which favors dimerization) to Raney Nickel or Pd/C , which are generally more selective for primary amines in the presence of ammonia.

Issue 2: "The reaction stalls; conversion stops at 50%."

Diagnosis: Catalyst Poisoning by the Pyridine Nitrogen. Mechanism: The basic nitrogen of the pyridine ring coordinates strongly to the metal catalyst surface (Pd or Pt), blocking active sites. Corrective Action:

  • Acidic Additive: Add 1-2 equivalents of HCl or Acetic Acid to the hydrogenation mixture. Protonating the pyridine nitrogen (

    
    ) prevents it from binding to the catalyst surface.[2]
    
    • Warning: Do not use strong Lewis acids (like BBr₃ or AlCl₃) or HBr, as these will cleave the 5-methoxy ether.[1][2]

Module 2: Troubleshooting Nitroaldol Reduction (Route B)

Context: You performed a Henry reaction between 5-methoxypicolinaldehyde and nitromethane, followed by reduction of the nitroalkene.

Issue 3: "My intermediate is a black tar (Polymerization)."

Diagnosis: Polymerization of the Nitroalkene. Mechanism: Electron-deficient nitroalkenes (like 2-(2-nitrovinyl)-5-methoxypyridine) are potent Michael acceptors.[1][2] In the presence of base (leftover from the Henry step) or high concentration, they undergo anionic polymerization.

Corrective Actions:

  • Isolate Quickly: Do not store the nitro-vinyl intermediate.[1][2] Reduce it immediately.

  • Two-Step Reduction:

    • Step 1: Reduce the C=C double bond using NaBH₄/Silica or mild catalytic hydrogenation (Pd/C, 1 atm H₂).

    • Step 2: Reduce the Nitro group (

      
      ) to the amine (
      
      
      
      ) using Zn/HCl or Formic Acid/Pd.
    • Why? Attempting to reduce both simultaneously with LiAlH₄ often leads to complex mixtures due to the high reactivity of the unsaturated nitro group.

Module 3: General Stability & Side Reactions

Issue 4: "I lost the methoxy group (Demethylation)."

Diagnosis: Ether Cleavage. Context: This often happens if you use HBr/AcOH for deprotection of other groups, or if you use Lewis Acid reducing agents (e.g., DIBAL-H at high temps).[2] Mechanism: The pyridine nitrogen can protonate/coordinate, directing the acid to the 5-position ether. Corrective Action:

  • Avoid: HBr, HI, BBr₃, and AlCl₃.

  • Alternative: If you need acidic conditions, use HCl or H₂SO₄, which are generally safe for aryl methyl ethers below 100°C.

Issue 5: "Over-reduction (Piperidine formation)."

Diagnosis: Hydrogenation of the Pyridine Ring. Context: High pressure (>50 psi) hydrogenation with PtO₂ (Adams' Catalyst) or Rhodium. Corrective Action:

  • Control: Pyridines are difficult to reduce, but 5-methoxy activation makes the ring more electron-rich and slightly more susceptible than unsubstituted pyridine.[1][2]

  • Selectivity: Stick to Pd/C at low pressure (1-3 bar) or Raney Nickel . Avoid Platinum (Pt) catalysts in acidic media if ring preservation is required.

Summary of Protocols

ParameterRoute A: Nitrile ReductionRoute B: Nitroalkene Reduction
Preferred Catalyst Raney Nickel (active)Pd/C (10% loading)
Solvent System MeOH + 7N NH₃ (prevents dimer)MeOH / THF
Additives None (if NH₃ used) or HCl (if Pd/C used)Acetic Acid (to prevent polymerization)
Pressure 3 - 5 bar (50-70 psi)1 - 2 bar (Atmospheric to 30 psi)
Major Impurity Secondary Amine (Dimer)Polymer / Michael Adducts

Decision Logic for Troubleshooting

Use this flow to diagnose your specific impurity profile.

Troubleshooting Start Identify Impurity/Issue Dimer M+134 (Dimer) Start->Dimer Mass Spec Analysis Stall Reaction Stalled Start->Stall TLC/LCMS Monitoring Tar Black Tar/Polymer Start->Tar Visual Inspection RingRed M+6 (Piperidine) Start->RingRed NMR Analysis Sol_Dimer Add NH3 or Switch to Raney Ni Dimer->Sol_Dimer Sol_Stall Add HCl (1 eq) to protonate Pyridine N Stall->Sol_Stall Sol_Tar Reduce C=C first (NaBH4/SiO2) Tar->Sol_Tar Sol_Ring Lower Pressure Avoid Pt/Acid RingRed->Sol_Ring

Figure 2: Troubleshooting decision tree based on analytical feedback.

References

  • Nitrile Reduction Selectivity

    • Hegedüs, L. et al. "Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines." Current Organic Chemistry, 2011.
  • Pyridine Demethylation

    • Chakraborty, T.K. et al.
  • Henry Reaction Side Products

    • Luzzio, F.A. "The Henry Reaction: Recent Examples." Tetrahedron, 2001.
    • [2]

  • Mechanism of Dimerization

    • Greenfield, H. "The Chemistry of Acid Derivatives, Supplement B.
    • [2]

Sources

Optimization

Technical Support Center: Cell-Based Antitubercular Assays

Welcome to the technical support center for cell-based antitubercular (TB) assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of intracellular scre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cell-based antitubercular (TB) assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of intracellular screening for Mycobacterium tuberculosis (Mtb). Here, we address common pitfalls through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in established scientific principles to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical for designing and interpreting cell-based anti-TB assays.

Q1: Why are cell-based (intracellular) assays essential for TB drug discovery?

While simple broth-based assays are useful for initial screens, they fail to replicate the complex host environment where Mtb resides.[1][2] Mtb is an intracellular pathogen that primarily infects macrophages.[3] Within the macrophage, the bacterium encounters a unique microenvironment characterized by nutrient limitation, acidic pH, and oxidative stress.[1] These conditions are starkly different from axenic culture and can significantly alter bacterial metabolism and drug susceptibility.[2][4]

Therefore, cell-based assays are critical for:

  • Identifying Host-Environment-Specific Inhibitors: Some compounds are only effective against Mtb residing within a host cell, potentially by targeting pathways essential for intracellular survival.[4]

  • Evaluating Compound Penetration: A compound's ability to cross the macrophage membrane and reach the intracellular Mtb is a key determinant of its efficacy. Cell-based assays directly test this property.

  • Assessing Host Cell Toxicity: Simultaneous monitoring of host cell viability allows for the early deselection of compounds that are toxic to the macrophage, providing a preliminary selectivity index.[4][5]

  • Improving In Vivo Correlation: Data from intracellular assays often correlate better with in vivo efficacy in animal models compared to data from broth-based screens alone, helping to bridge the gap between initial hits and successful lead compounds.[6][7]

Q2: What are the most common host cell models, and what are their pros and cons?

The choice of host cell is a critical parameter that influences assay outcomes. The most common models are human monocytic cell lines, such as THP-1, and primary macrophages.

FeatureTHP-1 Cell LinePrimary Macrophages (e.g., hMDMs)
Source Human acute monocytic leukemia cell line.[8][9]Isolated from peripheral blood (PBMCs) or bone marrow.
Pros - Highly reproducible and scalable. - Easy to culture and maintain.[10] - Well-characterized and widely used.[11]- More physiologically relevant; represent a primary cell response. - Reflect donor-to-donor variability, which can be important.
Cons - May not fully recapitulate the responses of primary cells. - Differentiation required (e.g., with PMA) to attain a macrophage-like phenotype.[8][12]- Significant donor-to-donor variability can impact reproducibility. - More complex and costly to source and culture. - Limited lifespan and proliferation in vitro.
Best For High-throughput screening (HTS) campaigns and initial hit validation.[11][13]In-depth mechanistic studies, validation of key hits, and studying host-pathogen interactions.
Q3: What are the primary methods for quantifying intracellular Mtb viability?

Several methods are used to measure the number of viable intracellular bacteria. Reporter-based systems are favored for HTS due to their speed and scalability.

  • Luciferase Reporter Assays: These assays utilize Mtb strains engineered to express luciferase.[11][14] Upon addition of a substrate (e.g., luciferin), viable bacteria produce light, which is quantified by a luminometer.[15] This method is highly sensitive and rapid, with signals detectable within minutes to hours of substrate addition.[16][17] It is a common choice for primary HTS campaigns.[11][13]

  • Fluorescent Protein Reporter Assays: Mtb strains expressing fluorescent proteins like Green Fluorescent Protein (GFP) allow for quantification of bacterial load via fluorescence intensity or high-content imaging.[5][18][19] High-content analysis can provide additional valuable data by simultaneously monitoring both bacterial and macrophage numbers, offering a more reliable assessment of compound efficacy and cytotoxicity.[4]

  • Resazurin-Based Assays (AlamarBlue): Resazurin is a cell-permeable dye that is reduced by metabolically active cells (both host and bacterial) to the fluorescent product resorufin. While widely used for whole-cell Mtb screening, its application in intracellular assays requires careful optimization to distinguish between host and bacterial metabolic activity, often by lysing the host cells before adding the reagent.[5][7]

  • Colony Forming Unit (CFU) Counting: This is the "gold standard" for determining bacterial viability. It involves lysing the host macrophages and plating the bacterial suspension on solid agar.[20] While highly accurate, it is laborious, slow (requiring weeks for Mtb colonies to appear), and not suitable for HTS.[20] It is primarily used to validate hits from primary screens.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems encountered during cell-based antitubercular assays, presented in a question-and-answer format.

Category 1: Host Cell & Culture Issues

A: This is a common issue, particularly after cryopreservation.

Causality: THP-1 cells are sensitive to post-thaw conditions. Clumping can be a stress response and is often observed in the first few passages after thawing.[8] High cell density, improper subculturing technique, and poor media quality can exacerbate the problem. THP-1 cells grow best at densities between 5 x 10^5 and 1 x 10^6 cells/mL and should not exceed 2 x 10^6 cells/mL.[9]

Troubleshooting Protocol:

  • Thawing: Thaw the cryovial rapidly in a 37°C water bath until only a small ice crystal remains.[8][21]

  • DMSO Removal: Immediately transfer the cell suspension to a larger volume (e.g., 15-20 mL) of pre-warmed complete culture medium and centrifuge at a low speed (e.g., 200 x g for 5 minutes) to pellet the cells and remove the cryoprotectant (DMSO), which is toxic at room temperature.[21]

  • Initial Culture: Resuspend the cell pellet gently in fresh medium and seed at a relatively low density (e.g., 2-4 x 10^5 cells/mL) to allow for recovery.[10]

  • Recovery Period: Allow the cells to recover for 4-5 subculturing cycles before using them in an experiment. During this time, the clumping should resolve, and the culture should consist of a single-cell suspension.[8]

  • Subculturing: When subculturing, use the centrifugation method to remove dead cells and debris, especially if clumping is observed.[9] Do not exceed a passage number of 20 post-thawing to avoid phenotypic drift.[8]

A: Consistent differentiation is key to a reproducible infection assay. Variability often stems from inconsistent cell health, PMA concentration, or treatment duration.

Causality: Phorbol 12-myristate 13-acetate (PMA) activates Protein Kinase C, inducing THP-1 monocytes to stop proliferating and adhere, adopting a macrophage-like morphology.[12] The efficiency of this process depends on the initial cell state and the precise conditions of PMA exposure.

Optimized Differentiation Protocol:

  • Cell Seeding: Start with a healthy, single-cell suspension of THP-1 cells. Seed the cells at a density of 2 x 10^5 to 6 x 10^5 cells/mL in a multi-well plate.[12][21] Ensure even distribution by gently shaking the plate.

  • PMA Treatment: Add PMA to a final concentration between 25-100 ng/mL. The optimal concentration can vary between labs and should be empirically determined.

  • Incubation: Incubate for 24-72 hours at 37°C with 5% CO2. Longer incubation times (48-72 hours) often result in a more terminally differentiated and adherent phenotype.[12]

  • Wash and Rest: After differentiation, gently wash the cells with pre-warmed medium to remove the PMA. It is crucial to then "rest" the cells in fresh, PMA-free medium for at least 24 hours before infection. This allows the cells to return to a basal state and reduces PMA-induced cellular activation that could interfere with the assay.

Self-Validation Check:

  • Morphology: Before infection, visually inspect the cells under a microscope. Differentiated cells should be adherent, larger, and have a more irregular, macrophage-like morphology.

  • Adherence: Gently swirl the plate. A monolayer of well-adhered cells should remain.

Category 2: Infection & Compound Treatment

A: Mtb has a lipid-rich cell wall containing components like trehalose dimycolate (TDM), which promotes aggregation and makes preparing a single-cell suspension challenging.[22] This clumping is a major source of experimental variability.

Causality: Bacterial clumps lead to a non-uniform distribution of bacteria in the assay plate. Some macrophages will be infected by large clumps, while others receive no bacteria, rendering the calculated MOI meaningless and increasing well-to-well variability.

G

Self-Validation Check:

  • Microscopy: Before adding the inoculum to cells, take a small aliquot, perform an acid-fast stain (e.g., Ziehl-Neelsen), and examine under a microscope. The majority of bacteria should be single cells or pairs, not large aggregates.

A: Yes, serum protein binding is a significant and often overlooked pitfall.

Causality: Culture medium is typically supplemented with Fetal Bovine Serum (FBS), which contains high concentrations of proteins like albumin. Many small molecules, particularly those that are hydrophobic, can bind to these proteins.[23][24] Only the unbound, or "free," fraction of a compound is available to cross the macrophage membrane and exert its effect on intracellular Mtb.[25] The extent of protein binding can vary dramatically between compounds. For example, Rifampicin is highly protein-bound (~88%), whereas Isoniazid shows much lower binding (~14%).[24][25] If this is not accounted for, the effective concentration of your test compound will be much lower than the nominal concentration, leading to an underestimation of its potency.

Troubleshooting & Prevention:

  • Assay Design: If possible, perform initial assays in medium with reduced serum (e.g., 2.5% or 5% FBS instead of 10%). However, be aware that this can impact host cell health and must be validated.

  • Data Interpretation: Be cautious when comparing the Minimum Inhibitory Concentration (MIC) from a broth assay (which may have low protein content) to the intracellular IC50. A large rightward shift in potency may indicate significant protein binding.

  • Counter-Screening: If protein binding is suspected, you can perform a supplementary assay where the compound concentration is kept constant, but the serum protein (e.g., bovine serum albumin) concentration is varied. A loss of activity with increasing protein concentration confirms binding.

  • Prioritize Hits: When selecting hits for follow-up, prioritize those that show a minimal potency shift between low-serum and high-serum conditions.

Anti-TB DrugMedian Protein Binding (%)Implication for Cell-Based Assays
Rifampin88%[24][25]Effective intracellular concentration is significantly lower than nominal.
Isoniazid14%[24][25]Less affected by serum; intracellular and extracellular potency may be similar.
Pyrazinamide1-7%[24][25]Minimally affected by serum proteins.
Ethambutol12%[24][25]Moderately affected by serum proteins.

A: A high hit rate is often a red flag for Pan-Assay Interference Compounds (PAINS) or other promiscuous inhibitors. These compounds appear active in many different assays through non-specific mechanisms and are a major cause of wasted resources in drug discovery.[26]

Causality: One common mechanism for promiscuous inhibition is the formation of colloidal aggregates at micromolar concentrations.[27] These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition in a wide range of enzymatic and cell-based assays.

G InitialHit Primary Hit from Intracellular Screen DTT_Test Test for activity in presence of 10 mM DTT InitialHit->DTT_Test Detergent_Test Test for activity in presence of 0.01% Triton X-100 InitialHit->Detergent_Test Dose_Response Check for steep, non-classical dose-response curve InitialHit->Dose_Response SAR Examine Structure-Activity Relationship (SAR) InitialHit->SAR Outcome_Promiscuous Likely Promiscuous Inhibitor (Deprioritize) DTT_Test->Outcome_Promiscuous Activity abolished (Suggests redox activity) Outcome_Valid Likely Valid Hit (Prioritize for follow-up) DTT_Test->Outcome_Valid Activity retained Detergent_Test->Outcome_Promiscuous Activity abolished (Suggests aggregation) Detergent_Test->Outcome_Valid Activity retained Dose_Response->Outcome_Promiscuous Steep curve observed Dose_Response->Outcome_Valid Classical sigmoidal curve SAR->Outcome_Promiscuous Flat SAR, 'magic methyl' does nothing SAR->Outcome_Valid Clear SAR observed

Key Checks:

  • Detergent Sensitivity: The activity of aggregate-based inhibitors is often abolished by the inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay medium, which disrupts the colloids.

  • Lack of SAR: Promiscuous inhibitors often display a "cliff-like" and inconsistent structure-activity relationship (SAR). Small chemical modifications that should not dramatically alter specific binding often lead to a complete loss of activity.

  • History Check: Check public databases (e.g., PubChem) to see if your hit compound has been reported as active against multiple, unrelated targets, a hallmark of PAINS.[26]

References
  • A luciferase-based assay for rapid assessment of drug activity against Mycobacterium tuberculosis including monitoring of macrophage viability. Journal of Microbiological Methods. [Link]

  • Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. Bioscience Biotechnology Research Communications. [Link]

  • An interlaboratory quality control programme for the measurement of tuberculosis drugs. European Respiratory Journal. [Link]

  • Ten-year results of an international external quality control programme for measurement of anti-tuberculosis drug concentrations. Journal of Antimicrobial Chemotherapy. [Link]

  • Culturing and differentiating THP-1 cells. Nanopartikel.info. [Link]

  • Luciferase Reporter Phage Assay for Anti Tuberculosis Screening: Current Status and Challenges. ResearchGate. [Link]

  • Protein Binding of First-Line Antituberculosis Drugs. Antimicrobial Agents and Chemotherapy. [Link]

  • Nanoluciferase Reporter Mycobacteriophage for Sensitive and Rapid Detection of Mycobacterium tuberculosis Drug Susceptibility. Journal of Clinical Microbiology. [Link]

  • Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli. Tuberculosis. [Link]

  • Maintenance & Culture of THP-1 Cells. Bowdish Lab, McMaster University. [Link]

  • Development of a Macrophage Assay for Use in TB Drug Discovery. Evotec. [Link]

  • A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis. Assay and Drug Development Technologies. [Link]

  • Rapid Identification and Drug Susceptibility Testing of Mycobacterium tuberculosis: Standard Operating Procedure for Non-Commercial Assays: Part 1. World Health Organization. [Link]

  • Quantifying intracellular Mycobacterium tuberculosis: An essential issue for in vitro assays. Journal of Microbiological Methods. [Link]

  • Identification of the Binding Interaction of Anti-tuberculous Drugs with Human Serum Albumin. Impact Factor. [Link]

  • (PDF) Protein Binding of First-Line Antituberculous Drugs. ResearchGate. [Link]

  • Ten-year results of an international external quality control programme for measurement of anti-tuberculosis drug concentrations. Oxford Academic. [Link]

  • A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry. [Link]

  • MGIT DST Quality Control. Knowledge Base. [Link]

  • A high throughput screen for inhibitors of M. tuberculosis growth. ResearchGate. [Link]

  • Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. Frontiers in Immunology. [Link]

  • Trehalose dimycolate inhibits phagosome maturation and promotes intracellular Mycobacterium tuberculosis growth via noncanonical SNARE interactions. PNAS. [Link]

  • Challenges and the Way forward in Diagnosis and Treatment of Tuberculosis Infection. International Journal of Molecular Sciences. [Link]

  • A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. PLOS ONE. [Link]

  • Recommendations to Reduce the Risk of Transmission of Mycobacterium tuberculosis (Mtb) by Human Cells, Tissue. FDA. [Link]

  • THP-1 Cell Culture Guide: Common Issues and Solutions. Procell. [Link]

  • Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages. Antimicrobial Agents and Chemotherapy. [Link]

  • Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis. PLOS ONE. [Link]

  • High-throughput assays for promiscuous inhibitors. Nature Protocols. [Link]

  • A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis. PMC. [Link]

  • Enhancing hit identification in Mycobacterium tuberculosis drug discovery using validated dual-event Bayesian models. PLOS Computational Biology. [Link]

  • Drug Efficacy Evaluation against Macrophage by HT Compatible Assay. YouTube. [Link]

  • Hit Generation in TB Drug Discovery: From Genome to Granuloma. Current Topics in Medicinal Chemistry. [Link]

  • Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages. The University of British Columbia. [Link]

  • Enhancing Hit Identification in Mycobacterium tuberculosis Drug Discovery Using Validated Dual-Event Bayesian Models. PMC. [Link]

  • Mycobacterium tuberculosis (Mtb) lipid mediated lysosomal rewiring in infected macrophages modulates intracellular Mtb trafficking and survival. PMC. [Link]

  • Identification of novel chemical scaffolds that inhibit the growth of Mycobacterium tuberculosis in macrophages. bioRxiv. [Link]

  • Identification of Host-Targeted Small Molecules That Restrict Intracellular Mycobacterium tuberculosis Growth. PLOS Pathogens. [Link]

  • Rapid Screening and Validation of Intracellularly Active Antimycobacterial Compounds with Efficacy in Cellular and Murine Tuberculosis Models. bioRxiv. [Link]

  • (PDF) Serum Protein Electrophoresis Bands As Biomarkers for Drug-Sensitive Pulmonary Tuberculosis. ResearchGate. [Link]

  • Serum Protein Electrophoresis Bands As Biomarkers for Drug-Sensitive Pulmonary Tuberculosis. Cureus. [Link]

  • DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation. MDPI. [Link]

  • The effect of DMSO on growth of M. tuberculosis. ResearchGate. [Link]

  • Limitations of the MTB/RIF Assay: An Xpert Review of 4 Clinical Cases. Open Forum Infectious Diseases. [Link]

  • Challenging the gold standard: the limitations of molecular assays for detection of Mycobacterium tuberculosis heteroresistance. PMC. [Link]

  • Influence of trehalose 6,6'-dimycolate (TDM) during mycobacterial infection of bone marrow macrophages. Cellular Microbiology. [Link]

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Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of 2-(5-Methoxypyridin-2-YL)ethylamine

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: 2-(5-Methoxypyridin-2-YL)ethylamine is a novel investigational compound. This guide is based on established principles for minimizing of...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-(5-Methoxypyridin-2-YL)ethylamine is a novel investigational compound. This guide is based on established principles for minimizing off-target effects of small molecule inhibitors, particularly kinase inhibitors, and is intended to provide a framework for systematic investigation.

Introduction

Welcome to the technical support center for 2-(5-Methoxypyridin-2-YL)ethylamine. As a Senior Application Scientist, I've designed this guide to provide you with full editorial control to address the specific challenges you may encounter during your research. This is not a rigid template but a dynamic resource to help you navigate the complexities of working with a novel small molecule inhibitor. Our focus is on ensuring scientific integrity by explaining the "why" behind experimental choices and providing self-validating protocols.

This guide will help you:

  • Understand the potential for off-target effects.

  • Troubleshoot unexpected experimental outcomes.

  • Implement strategies to validate on-target activity.

  • Design experiments to identify and minimize off-target interactions.

Frequently Asked Questions (FAQs)

Here are some common questions researchers have when working with a new small molecule inhibitor like 2-(5-Methoxypyridin-2-YL)ethylamine.

Q1: We are observing unexpected phenotypes in our cell-based assays that don't align with the known function of the intended target. Could these be off-target effects?

A1: Yes, this is a strong indicator of potential off-target activity.[1][2] Off-target effects are common with small molecule inhibitors and can arise from interactions with other proteins.[3][4] To begin dissecting this, consider the following:

  • Dose-Response Relationship: Off-target effects are often more pronounced at higher concentrations.[1] A comprehensive dose-response curve is crucial to determine if the unexpected phenotype only appears at concentrations significantly higher than the IC50 for the primary target.

  • Use of Structurally Different Inhibitors: If other well-characterized inhibitors targeting the same primary protein produce a different phenotype, it strengthens the case for your compound's off-target effects.[2]

Q2: Our compound shows high potency in biochemical assays, but this potency significantly drops in cell-based assays. Why is this happening?

A2: This is a frequent observation in drug discovery.[5] Several factors can cause this discrepancy:

  • Cell Permeability and Efflux: The compound may struggle to cross the cell membrane to reach its intracellular target. Additionally, cancer cell lines often overexpress efflux pumps (like P-glycoprotein) that can actively remove the inhibitor from the cell.[5]

  • High Intracellular ATP Concentrations: Biochemical kinase assays are often run at low ATP concentrations, which can make ATP-competitive inhibitors appear more potent.[5][6] The much higher physiological ATP levels inside a cell (1-10 mM) can outcompete the inhibitor.[5]

  • Compound Stability and Metabolism: The compound might be unstable in cell culture media or could be rapidly metabolized by the cells into an inactive form.[5][7]

Q3: How can we proactively minimize off-target effects in our experiments?

A3: A proactive approach is key. Here are some strategies:

  • Use the Lowest Effective Concentration: Always perform a thorough dose-response analysis to identify the lowest concentration of the compound that produces the desired on-target effect.[1]

  • Ensure Compound Purity: Impurities from the synthesis process can have their own biological activities, leading to misleading results.[8][9][10] Always use highly purified compounds and verify their identity and purity.

  • Employ Proper Controls: Use a variety of controls, including vehicle controls, positive controls (known inhibitors of the target), and negative controls (a structurally similar but inactive compound, if available).[11][12][13][14][15]

Q4: What are the first steps to confirm that our compound is engaging the intended target within the cell?

A4: Direct evidence of target engagement in a cellular context is crucial.

  • Western Blot Analysis: A straightforward method is to measure the phosphorylation status of a known direct downstream substrate of your target kinase. A dose-dependent decrease in the phosphorylation of the substrate upon treatment with your compound indicates target engagement.[5]

  • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein when a ligand binds.[1][16] An increase in the thermal stability of your target protein in the presence of the compound confirms binding in cells.[1]

Troubleshooting Guide

This section provides a structured approach to troubleshoot specific issues you might encounter.

Issue 1: Unexpected or High Cytotoxicity

Observation: You observe significant cell death at concentrations needed for on-target inhibition.[1]

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Action Rationale
Off-Target Toxicity Perform a broad kinase selectivity screen (e.g., against a panel of several hundred kinases).[2][16][17][18]This will identify other kinases that your compound inhibits, which may be critical for cell survival.[2]
Compound Insolubility Check the solubility of your compound in the cell culture media. Ensure the vehicle (e.g., DMSO) concentration is consistent across all treatments and is not causing toxicity.[1]Precipitated compound can cause non-specific toxicity.
Cell Line-Specific Effects Test your compound on a panel of different cell lines.[2]The expression levels of on- and off-targets can vary between cell lines, leading to different sensitivities.[2]
Chemical Reactivity Review the chemical structure for reactive functional groups that could non-specifically modify proteins.Some chemical moieties can be inherently reactive and cause toxicity through mechanisms unrelated to target inhibition.
Issue 2: Inconsistent Results Between Assays

Observation: You see a potent effect in one assay (e.g., cell proliferation) but not in another (e.g., a specific signaling pathway readout).

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Action Rationale
Different Time Points Perform a time-course experiment for each assay.The kinetics of different cellular processes can vary. The effect on proliferation might take longer to manifest than the inhibition of a signaling pathway.
Assay-Specific Artifacts Review the principles of each assay. For example, some proliferation assays can be affected by compounds that interfere with metabolism or have inherent color/fluorescence.Understanding potential assay interferences is crucial for accurate data interpretation.
Indirect Effects The observed phenotype might be an indirect consequence of inhibiting the primary target.[19]Map out the signaling pathway to understand potential downstream or feedback loop effects that could lead to the observed discrepancy.

Experimental Protocols

Here are detailed protocols for key experiments to validate your findings.

Protocol 1: Cellular Target Engagement via Western Blot

Objective: To determine if 2-(5-Methoxypyridin-2-YL)ethylamine inhibits the phosphorylation of a known downstream substrate of the target kinase in a cellular context.

Methodology:

  • Cell Seeding: Plate your cells of interest at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(5-Methoxypyridin-2-YL)ethylamine (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the downstream substrate. Also, probe a separate blot (or strip and re-probe the same blot) with an antibody for the total amount of the substrate protein as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

  • Data Analysis: Quantify the band intensities.[5] Normalize the phosphorylated protein signal to the total protein signal for each sample and compare the treated samples to the vehicle control.[5]

Protocol 2: In Vitro Kinase Selectivity Profiling

Objective: To assess the selectivity of 2-(5-Methoxypyridin-2-YL)ethylamine by testing its activity against a broad panel of kinases.

Methodology: This is typically performed as a service by specialized companies. The general principle is as follows:

  • Compound Submission: Provide a high-purity sample of your compound at a specified concentration.

  • Assay Performance: The compound is tested at one or more concentrations (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400 kinases). The activity of each kinase is measured, often using a radiometric assay that quantifies the incorporation of radiolabeled phosphate from ATP onto a substrate.[20]

  • Data Analysis: The percentage of inhibition for each kinase at the tested concentration is calculated relative to a control. The results are often presented as a heatmap or a table, allowing for easy visualization of the selectivity profile. Follow-up dose-response curves can be generated for any identified off-targets to determine their IC50 values.

Visualizing Experimental Workflows and Concepts

Diagram 1: Troubleshooting Workflow for Unexpected Phenotypes

This diagram outlines a logical progression for investigating unexpected results.

G A Unexpected Phenotype or High Cytotoxicity Observed B Step 1: Initial Validation - Dose-Response Curve - Use Structurally Different Inhibitor A->B C Step 2: Genetic Validation - Use CRISPR/Cas9 or siRNA to knockdown/out target B->C If phenotype persists with structurally different inhibitor D Step 3: Direct Target Engagement - Cellular Thermal Shift Assay (CETSA) - Western blot for p-substrate B->D If effect is dose-dependent and specific to your compound C->D If genetic knockdown/out phenocopies inhibitor effect E Step 4: Off-Target Identification - Kinome-wide selectivity screen - Chemical proteomics D->E If target engagement is confirmed, but phenotype is still unexplained

Caption: A step-by-step workflow for troubleshooting unexpected experimental results.

Diagram 2: On-Target vs. Off-Target Effects

This diagram illustrates the difference between on-target and off-target effects of a kinase inhibitor.

G cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Inhibitor_on 2-(5-Methoxypyridin-2-YL)ethylamine TargetKinase Primary Target Kinase Inhibitor_on->TargetKinase Binds DownstreamEffect_on Expected Phenotype TargetKinase->DownstreamEffect_on Inhibits Signaling Inhibitor_off 2-(5-Methoxypyridin-2-YL)ethylamine OffTargetKinase Off-Target Kinase Inhibitor_off->OffTargetKinase Binds DownstreamEffect_off Unexpected Phenotype OffTargetKinase->DownstreamEffect_off Alters Signaling

Caption: A conceptual diagram illustrating on-target versus off-target effects.

References

  • Basith, S., Cui, M., Macalino, S. J. Y., & Choi, S. (2018). In-silico approaches for predicting the mechanism of action of new chemical entities. Drug Discovery Today, 23(3), 545-559. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug–target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730-739. [Link]

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(1), 95-105. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2017). Chemical-proteomics-based kinome profiling and target deconvolution of clinical multi-kinase inhibitors. Nature Protocols, 12(11), 2263-2283. [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay: miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Sridhar, J., Chen, Z., & Lountos, G. T. (2021). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Warmuth, M., Damo, S., & Serve, H. (2003). The Ba/F3 cell line as a tool for the analysis of kinases and their inhibitors. Current Opinion in Hematology, 10(1), 37-42. [Link]

  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(5-Methoxypyridin-2-YL)ethylamine

Welcome to the Technical Support Center for the synthesis of 2-(5-Methoxypyridin-2-YL)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-(5-Methoxypyridin-2-YL)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the highest purity of your final product.

Introduction: Navigating the Synthesis of 2-(5-Methoxypyridin-2-YL)ethylamine

The primary and most efficient route to synthesize 2-(5-Methoxypyridin-2-YL)ethylamine involves the reduction of its nitrile precursor, 2-(5-methoxypyridin-2-yl)acetonitrile. This transformation can be achieved through two main pathways: catalytic hydrogenation or chemical reduction using a hydride reagent like lithium aluminum hydride (LiAlH₄). While seemingly straightforward, both methods are susceptible to side reactions that can lead to significant impurities, compromising the yield and purity of the desired primary amine.

This guide will delve into the intricacies of this synthesis, providing a structured approach to identifying, controlling, and eliminating common impurities. We will explore the mechanistic origins of these byproducts and offer detailed protocols and troubleshooting advice to help you achieve a high-purity final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 2-(5-Methoxypyridin-2-YL)ethylamine.

Q1: My final product is a mixture of several compounds, with the major byproduct having approximately double the mass of my target molecule. What is happening?

A1: This is a classic case of secondary and tertiary amine formation, a common side reaction in nitrile reductions. [1][2]

  • Causality: The primary amine product is nucleophilic and can react with the intermediate imine formed during the reduction. This subsequent reaction leads to the formation of a secondary amine, which can, in turn, react with another imine intermediate to form a tertiary amine.

    *dot graph "Secondary_Amine_Formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

    } enddot Figure 1: Pathway of secondary amine impurity formation.

  • Troubleshooting & Optimization:

    • Catalytic Hydrogenation: The addition of ammonia (or ammonium hydroxide) to the reaction mixture is a highly effective strategy to suppress the formation of secondary and tertiary amines.[1][3] Ammonia is present in a large excess and competes with the primary amine product for reaction with the imine intermediate, thus favoring the formation of the desired primary amine.

    • LiAlH₄ Reduction: While less common to add ammonia directly to a LiAlH₄ reaction, ensuring a slight excess of the reducing agent and maintaining a low reaction temperature can help to quickly reduce the imine intermediate before it can react with the product. A well-controlled, slow addition of the nitrile to the LiAlH₄ suspension (inverse addition) can also be beneficial.

Q2: My reaction seems to be incomplete, and I'm isolating a significant amount of my starting nitrile. How can I improve the conversion?

A2: Incomplete conversion can be due to several factors, including catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions.

  • Causality:

    • Catalytic Hydrogenation: The catalyst (e.g., Raney Nickel, Pd/C) can become deactivated by impurities in the starting material or solvent. The catalyst may also simply be present in an insufficient amount.

    • LiAlH₄ Reduction: Lithium aluminum hydride is highly reactive and can be quenched by moisture in the solvent or on the glassware.[4] An insufficient molar equivalent of LiAlH₄ will lead to incomplete reduction.

  • Troubleshooting & Optimization:

    • Starting Material Purity: Ensure your starting 2-(5-methoxypyridin-2-yl)acetonitrile is of high purity. Impurities from its synthesis can poison the catalyst.

    • Catalyst Loading & Activity: For catalytic hydrogenation, ensure you are using a sufficient loading of an active catalyst. If you suspect deactivation, consider using a fresh batch of catalyst. Raney Nickel is often a robust choice for this transformation.[1]

    • Reaction Conditions (Hydrogenation): Increase the hydrogen pressure and/or reaction temperature according to literature guidelines. Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen.

    • LiAlH₄ Stoichiometry and Anhydrous Conditions: Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents). Ensure all glassware is oven-dried and the solvent (e.g., THF, diethyl ether) is anhydrous.[5]

Q3: After work-up, my product is difficult to purify, and I suspect the presence of both my starting material and the desired amine. How can I effectively separate them?

A3: An acid-base work-up is a highly effective method for separating the basic amine product from the neutral nitrile starting material. [5][6]

  • Causality: The product, an amine, is basic and will be protonated in an acidic aqueous solution, rendering it water-soluble. The nitrile starting material is not basic and will remain in the organic layer.

  • Troubleshooting & Optimization:

    • After the reaction is complete and any excess reducing agent has been quenched, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic solution with a dilute aqueous acid, such as 1M HCl. The protonated amine will move into the aqueous layer.

    • Separate the layers. The organic layer contains the unreacted nitrile and other non-basic impurities.

    • Basify the aqueous layer with a base like NaOH to a pH > 10. This will deprotonate the amine, making it water-insoluble.

    • Extract the basified aqueous layer with an organic solvent to isolate the purified amine.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to obtain the purified product.

    *dot graph "Acid_Base_Purification" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

    } enddot Figure 2: Workflow for acid-base purification.

Q4: How can I monitor the reaction progress and analyze the purity of my final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting nitrile and the appearance of the amine product. Use a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to reduce streaking of the amine).

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is well-suited for analyzing the purity of the final product. A mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol is typically used. It can effectively separate the primary amine from secondary and tertiary amine impurities.[7][8][9]

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities. Derivatization may sometimes be necessary for polar amines to improve their chromatographic behavior.[10][11]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying impurities. The disappearance of the nitrile peak in the ¹³C NMR and the appearance of the characteristic ethylamine protons in the ¹H NMR are key indicators of a successful reaction. The N-H protons of the amine typically appear as a broad singlet in the ¹H NMR spectrum.[12][13]

Experimental Protocols

Synthesis of Starting Material: 2-(5-Methoxypyridin-2-yl)acetonitrile

Impurities in the final product can often be traced back to the starting materials. A common route to the nitrile precursor involves the reaction of 2-chloro-5-methoxypyridine with a cyanide source.

Representative Protocol: A mixture of 2-chloro-5-methoxypyridine, sodium cyanide, and a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a suitable solvent like DMSO is heated. The reaction progress is monitored by TLC or HPLC. After completion, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is typically purified by column chromatography or crystallization.

Reduction Method 1: Catalytic Hydrogenation with Raney Nickel

This method is often preferred for its scalability and avoidance of reactive metal hydrides.

Step-by-Step Protocol:

  • To a solution of 2-(5-methoxypyridin-2-yl)acetonitrile in a suitable solvent (e.g., methanol saturated with ammonia), add a catalytic amount of Raney Nickel (typically 5-10% by weight).[1][14]

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi, but conditions may vary).

  • Stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

  • Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel can be pyrophoric when dry and should be handled with care. [15]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product using the acid-base work-up described in Q3 or by column chromatography.

Reduction Method 2: LiAlH₄ Reduction

This method is highly effective on a lab scale but requires strict anhydrous conditions.

Step-by-Step Protocol:

  • To a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF.[4][5]

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(5-methoxypyridin-2-yl)acetonitrile in anhydrous THF to the stirred suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a few hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).[16]

  • Stir the resulting granular precipitate for 15-30 minutes, then filter it off, washing with THF or ethyl acetate.

  • Concentrate the filtrate to obtain the crude product.

  • Purify as needed, for example, by acid-base extraction.

Data Summary

Impurity TypePotential SourceIdentification MethodMitigation Strategy
Unreacted NitrileIncomplete reactionHPLC, GC-MS, NMROptimize reaction conditions (catalyst, time, temp.), use sufficient reducing agent
Secondary AmineReaction of product with imine intermediateHPLC, GC-MS, LC-MSAdd ammonia to catalytic hydrogenation, optimize reaction conditions
Tertiary AmineFurther reaction of secondary amineHPLC, GC-MS, LC-MSAdd ammonia to catalytic hydrogenation, optimize reaction conditions
Amide/Carboxylic AcidHydrolysis of nitrile/imineHPLC, IR, LC-MSUse anhydrous solvents and reagents

References

  • U.S. Patent 3,372,195, "Reduction of nitriles to primary amines," March 5, 1968.
  • Organic Chemistry Portal. "Nitrile to Amine." ([Link])

  • SIELC Technologies. "HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column." ([Link])

  • Gong, L., et al. "CO2-Protected Amine Formation from Nitrile and Imine Hydrogenation in Gas-Expanded Liquids." Industrial & Engineering Chemistry Research, 2004, 43(22), 7061-7066.
  • Kagan, M., et al. "Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Redant, G., et al. "A Mild and Efficient Method for the Reduction of Nitriles." Tetrahedron Letters, 2009, 50(35), 4979-4981.
  • ResearchGate. "How to prevent secondary amine formation in nitrile reduction?" ([Link])

  • University of Rochester, Department of Chemistry. "Workup: Amines." ([Link])

  • Li, H., et al. "Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane." The Journal of Organic Chemistry, 2022, 87(24), 16487-16494.
  • Bodrogi, A., et al. "HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts." LCGC Europe, 2015, 28(7), 394-401.
  • Chemguide. "Reducing Nitriles to Primary Amines." ([Link])

  • Science of Synthesis. "Catalytic Reduction of Nitriles." Thieme, 2014.
  • Organic Synthesis. "Nitrile to Amine (LiAlH4 or LAH reduction)." ([Link])

  • Chromatography Online. "Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS." ([Link])

  • University of Cambridge, Department of Chemistry. "Experiment 5: Reductions with Lithium Aluminium Hydride." ([Link])

  • Wikipedia. "Raney nickel." ([Link])

  • Spectroscopy Solutions. "Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS." ([Link])

  • UCLA Department of Chemistry and Biochemistry. "Spectroscopy Tutorial: Amines." ([Link])

  • Journal of Chemical Education. "Separation of primary, secondary and tertiary amines by chromatographic absorption analysis.
  • European Patent Office.
  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." ([Link])

  • ResearchGate. "What conditions are required for reduction of cyanopyrenes?" ([Link])

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. "Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation." ([Link])

  • Patsnap Eureka. "Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides." ([Link])

  • U.S. Patent 5,777,166, "Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type," July 7, 1998.
  • Royal Society of Chemistry. "A novel pyrene-2-(pyridin-2-ylmethylsulfanyl)ethylamine based turn-on dual sensor for Al3+: experimental and computational studies." Dalton Transactions, 2014, 43, 14361-14368.
  • Study Mind. "Amines - Nitriles (A-Level Chemistry)." ([Link])

  • PubMed. "GC-ECNICI-MS analysis of S-nitrosothiols and nitroprusside after treatment with aqueous sulphide (S2-) and derivatization with pentafluorobenzyl bromide...
  • MDPI. "Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
  • MDPI. "Ruthenium(II)
  • Chemistry LibreTexts. "24.10: Spectroscopy of Amines." ([Link])

  • University of Rochester, Department of Chemistry. "Workup for Aluminum Hydride Reductions." ([Link])

  • Semantic Scholar. "Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions." Chemistry, an Asian journal, 2025.
  • U.S.
  • ResearchGate. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." International Journal of ChemTech Research, 2015, 8(8), 241-246.
  • SciSpace. "Synthesis method of 2-chloro-5-chloromethylpyridine." ([Link])

  • PMC. "Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor." Beilstein Journal of Organic Chemistry, 2024, 20, 1560-1568.
  • Google Patents. "Preparation of 2-chloro-5-methylpyridine." EP0121320A1, October 10, 1984.
  • Scientific Research Publishing. "Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines." International Journal of Organic Chemistry, 2014, 4, 116-121.
  • European Patent Office. "Preparation of 2-chloro-5-methylpyridine." EP0121320B1, October 10, 1984.
  • Google Patents.

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Reference Data & Comparative Studies

Validation

Technical Guide: Cross-Validation of 2-(5-Methoxypyridin-2-yl)ethylamine in M. tuberculosis Strains

The following guide is structured as a high-level technical directive for the validation and comparative analysis of the lead candidate 2-(5-Methoxypyridin-2-yl)ethylamine . Based on current pharmacological literature, t...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical directive for the validation and comparative analysis of the lead candidate 2-(5-Methoxypyridin-2-yl)ethylamine .

Based on current pharmacological literature, this molecule represents a structural homolog to the pyridine-2-methylamine class of antitubercular agents (specifically MmpL3 inhibitors). This guide establishes the protocols required to validate its activity against distinct Mycobacterium tuberculosis (Mtb) strains, positioning it against established Standards of Care (SoC).

Executive Summary & Pharmacophore Context

Molecule: 2-(5-Methoxypyridin-2-yl)ethylamine Class: Pyridine-ethylamine derivative Target Potential: Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition / Cell Wall Biosynthesis Interference.

The target molecule is a chain-extended homolog of the pyridine-2-methylamine scaffold, a validated class of MmpL3 inhibitors known for potent activity against drug-resistant TB. While the methylamine derivatives (e.g., Compound 62 cited in Journal of Medicinal Chemistry) exhibit MICs in the range of 0.016 µg/mL, the ethylamine variant requires rigorous cross-validation to assess if the ethylene linker alters the binding mode within the MmpL3 proton-translocating channel or improves metabolic stability compared to its lower homologs.

This guide defines the standardized workflow to validate this compound against H37Rv (Pan-susceptible), MDR (Rifampicin/Isoniazid resistant), and XDR strains.

Comparative Efficacy Analysis (Benchmarks)

To objectively assess the target molecule, experimental data must be benchmarked against both the Standard of Care (Isoniazid) and structural analogs. The following table outlines the Reference Performance Standards required for a successful lead candidate in this class.

Table 1: Comparative MIC Benchmarks (µg/mL)
Strain TypeStrain IDTarget Candidate (Goal)Isoniazid (INH) (SoC Control)Pyridine-methylamine (Analog Control*)
Lab Standard H37Rv≤ 0.5 0.03 - 0.060.016
MDR-TB Clinical Isolate (Rif/Inh R)≤ 1.0 > 10.0 (Resistant)0.03 - 0.06
XDR-TB Clinical Isolate (FQ/Inj R)≤ 2.0 > 10.0 (Resistant)0.06
Cytotoxicity Vero Cells (CC50)> 64.0 > 100.0> 16.0
Selectivity Index (CC50 / MIC)> 50 > 1000> 200

*Analog Control Reference: Compound 62 (Xu et al., 2023) - established MmpL3 inhibitor.

Experimental Validation Protocols

Scientific integrity requires that every data point be reproducible. The following protocols utilize self-validating controls (DMSO solvent controls and sterile checks).

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) across different strains.

  • Inoculum Preparation:

    • Culture M. tuberculosis strains in Middlebrook 7H9 broth (supplemented with 10% OADC, 0.2% glycerol, 0.05% Tween 80) until mid-log phase (OD600 ≈ 0.6–0.8).

    • Dilute culture to a final density of ~1.5 × 10⁵ CFU/mL.

  • Plate Setup:

    • Use 96-well sterile plates.

    • Columns 2–11: Serial 2-fold dilution of 2-(5-Methoxypyridin-2-yl)ethylamine (Range: 64 µg/mL to 0.03 µg/mL).

    • Column 1: Negative Control (Media only).

    • Column 12: Growth Control (Bacteria + 1% DMSO).

  • Incubation:

    • Seal plates and incubate at 37°C for 7 days.

  • Readout:

    • Add 30 µL of 0.01% Resazurin (Alamar Blue) solution to each well.

    • Incubate for an additional 24 hours.

    • Visual Score: Blue = No Growth (Inhibition); Pink = Growth.

    • Fluorescence: Excitation 530 nm / Emission 590 nm.

Protocol B: Cross-Resistance Profiling (MDR/XDR)

Objective: Confirm lack of cross-resistance with INH/RIF.

  • Method: Repeat Protocol A using clinically isolated MDR strains (e.g., strains harboring katG S315T or rpoB S531L mutations).

  • Success Criterion: The MIC shift (MIC_MDR / MIC_H37Rv) should be < 3.0. If the ratio is > 10, the molecule likely shares a target with INH (InhA) or is a substrate for the same efflux pumps.

Mechanism of Action & Pathway Visualization

The 2-(5-Methoxypyridin-2-yl)ethylamine scaffold is hypothesized to target the MmpL3 transporter , essential for shuttling Trehalose Monomycolate (TMM) across the inner membrane for cell wall biosynthesis.

Signaling & Inhibition Workflow

The following diagram illustrates the critical pathway checkpoints and where the target molecule intercepts the TB survival mechanism.

TB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall FASII FAS-II System (Mycolic Acid Synthesis) TMM_Cyto TMM (Cytoplasmic) FASII->TMM_Cyto Biosynthesis MmpL3 MmpL3 Transporter (Target Protein) TMM_Cyto->MmpL3 Substrate Binding TMM_Peri TMM (Periplasmic) MmpL3->TMM_Peri Translocation Inhibitor 2-(5-Methoxypyridin-2-yl) ethylamine Inhibitor->MmpL3 Proton Motive Force Disruption / Binding TDM TDM (Cord Factor) Cell Wall Integrity TMM_Peri->TDM Ag85 Complex CellDeath Bacterial Lysis TDM->CellDeath Loss of Integrity

Caption: Proposed mechanism of action where the pyridine-ethylamine derivative intercepts MmpL3-mediated translocation of Trehalose Monomycolate (TMM), leading to cell wall destabilization and lysis.

Safety & Selectivity (The Therapeutic Window)

A potent MIC is valueless without selectivity. The "Ethylamine" linker may introduce histaminergic effects (H1 agonist activity) in human hosts, given its structural similarity to histamine.

Required Validation:

  • Vero Cell Cytotoxicity: Measure CC50 using the MTT assay.

  • H1 Receptor Binding Screen: Crucial for this specific molecule.

    • Risk:[1] If the molecule acts as a Histamine agonist, it may cause vasodilation/bronchoconstriction side effects.

    • Goal: High affinity for TB MmpL3, low affinity for Human H1/H2 receptors.

References

  • Xu, Z., et al. (2023). "Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents."[2] Journal of Medicinal Chemistry.

  • Denny, W. A., et al. (2019). "Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline."[3] Bioorganic & Medicinal Chemistry.

  • Lu, Y., et al. (2012). "Systematic Evaluation of Structure-Activity Relationships of the Riminophenazine Class and Discovery of a C2 Pyridylamino Series for the Treatment of Multidrug-Resistant Tuberculosis." Molecules.

  • Makarov, V., et al. (2014). "New 2-Thiopyridines as Potential Candidates for Killing both Actively Growing and Dormant Mycobacterium tuberculosis Cells." Antimicrobial Agents and Chemotherapy.[4][5]

Sources

Comparative

validating the target engagement of 2-(5-Methoxypyridin-2-YL)ethylamine with MmpL3

Executive Summary 2-(5-Methoxypyridin-2-YL)ethylamine represents a chemical scaffold structurally related to the ethylenediamine class of antitubercular agents (e.g., SQ109). Validating its engagement with MmpL3 (Mycobac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(5-Methoxypyridin-2-YL)ethylamine represents a chemical scaffold structurally related to the ethylenediamine class of antitubercular agents (e.g., SQ109). Validating its engagement with MmpL3 (Mycobacterial membrane protein Large 3) requires a rigorous distinction between direct target inhibition and indirect effects caused by Proton Motive Force (PMF) dissipation.[1][2]

MmpL3 is the essential "flippase" responsible for transporting Trehalose Monomycolate (TMM) across the inner membrane of Mycobacterium tuberculosis (Mtb).[3][4][5] Inhibition leads to a characteristic phenotypic signature: the accumulation of intracellular TMM and the cessation of Trehalose Dimycolate (TDM) synthesis.[6][7]

This guide outlines a definitive validation workflow, prioritizing assays that distinguish specific binding from promiscuous membrane uncoupling.

Part 1: Strategic Analysis & Comparative Methodologies

The Challenge: Direct Binding vs. PMF Collapse

Many amine-containing MmpL3 inhibitors act as weak bases, accumulating in the acidic intrabacterial space or embedding in the membrane, potentially collapsing the transmembrane proton gradient (


pH) or membrane potential (

). Since MmpL3 utilizes the PMF to drive lipid transport, PMF collapse indirectly inhibits MmpL3.[7][8]

Your Objective: Prove that 2-(5-Methoxypyridin-2-YL)ethylamine binds MmpL3 directly, rather than acting solely as a protonophore.

Comparative Guide to Validation Methods
Validation MethodMechanism of DetectionSpecificity for MmpL3ThroughputPhysiological Relevance
[14C]-Acetate Lipid Profiling Detects accumulation of TMM and loss of TDM via TLC.High (Phenotypic Signature)LowHigh (Whole Cell)
Spontaneous Mutant Generation (ITDR) Sequencing resistant colonies to map mutations to mmpL3 gene.Very High (Gold Standard)LowHigh
Tryptophan Fluorescence Quenching Measures conformational change/binding via Trp residue fluorescence.High (Direct Binding)MediumMedium (Purified Protein)
DiOC2(3) Membrane Potential Assay Measures membrane depolarization.Low (Control Assay)HighHigh
MmpL3-TetON/Overexpression Shifts in MIC based on target abundance.High MediumHigh

Part 2: Experimental Protocols

Protocol A: The Phenotypic Gold Standard – [14C]-Acetate Lipid Profiling

This assay confirms the functional blockade of MmpL3. If the target is engaged, TMM cannot flip to the periplasm, halting TDM formation.

Reagents:

  • M. tuberculosis (H37Rv or M. smegmatis mc²155)

  • [1-14C]-Acetic acid (sodium salt)

  • TLC Silica Gel 60 F254 plates

  • Solvent System: Chloroform:Methanol:Water (65:25:4 v/v/v)

Step-by-Step Workflow:

  • Culture: Grow Mtb to mid-log phase (

    
    ).
    
  • Treatment: Aliquot culture and treat with:

    • Test: 2-(5-Methoxypyridin-2-YL)ethylamine (at 1x, 5x, and 10x MIC).

    • Positive Control: SQ109 (known MmpL3 inhibitor) or AU1235.

    • Negative Control: DMSO.

  • Labeling: Immediately add [14C]-acetate (

    
    ) to all cultures. Incubate for 4–6 hours (Mtb) or 1–2 hours (M. smegmatis).
    
  • Lipid Extraction:

    • Harvest cells via centrifugation (3000 x g, 10 min).

    • Resuspend pellets in Chloroform:Methanol (2:1). Sonicate or bead-beat to lyse.

    • Recover the organic phase (lower layer).

  • TLC Analysis:

    • Load equal counts (cpm) of extract onto Silica Gel plates.

    • Develop in Chloroform:Methanol:Water (65:25:4).

    • Expose to phosphor screen or X-ray film.

Data Interpretation:

  • Target Engaged: A distinct dark band appears for TMM (lower Rf) and the TDM band (higher Rf) disappears or fades significantly compared to DMSO.

Protocol B: Distinguishing PMF Uncoupling (The "Safety" Check)

Essential for amine-based inhibitors to rule out non-specific toxicity.

Reagents:

  • DiOC2(3) (3,3′-Diethyloxacarbocyanine Iodide)

  • CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive uncoupling control.

Workflow:

  • Incubate Mtb cells with DiOC2(3) (

    
    ) for 30 minutes to establish equilibrium. (Green fluorescence = cytosolic; Red shift = membrane potential dependent aggregation).
    
  • Add 2-(5-Methoxypyridin-2-YL)ethylamine.

  • Monitor Fluorescence Ratio (Red/Green) using a flow cytometer or plate reader.

Interpretation:

  • Specific Inhibitor: Minimal drop in Red/Green ratio (membrane potential remains intact).

  • Uncoupler: Rapid drop in Red/Green ratio (similar to CCCP).

  • Note: Some MmpL3 inhibitors (like SQ109) show partial uncoupling.[9] If your compound shows partial uncoupling, you must rely on Protocol C (Direct Binding) to confirm specific interaction.

Protocol C: Direct Binding via Tryptophan Fluorescence Quenching

MmpL3 contains intrinsic Tryptophan residues near the substrate binding site. Binding of a ligand often quenches this fluorescence.

Reagents:

  • Purified MmpL3 protein (in DDM detergent micelles).

  • Quartz cuvette or UV-transparent plate.

Workflow:

  • Dilute purified MmpL3 to

    
     in assay buffer (20 mM HEPES, 150 mM NaCl, 0.03% DDM, pH 7.0).
    
  • Excite at 280 nm ; record emission spectrum 300–400 nm (Peak

    
    ).
    
  • Titrate 2-(5-Methoxypyridin-2-YL)ethylamine (0 to 100

    
    ).
    
  • Correct for inner filter effect if the compound absorbs at 280nm.

  • Plot change in Fluorescence intensity (

    
    ) vs. Concentration to determine 
    
    
    
    .

Part 3: Visualization of Mechanism & Workflow

Diagram 1: MmpL3 Inhibition Pathway

This diagram illustrates the physiological role of MmpL3 and the blockage point for the inhibitor.

MmpL3_Pathway Cytoplasm Cytoplasm (Synthesis Site) TMM_Cyto TMM (Cytosolic) InnerMembrane Inner Membrane (MmpL3 Transporter) TMM_Peri TMM (Periplasmic) InnerMembrane->TMM_Peri Flipping (PMF Dependent) Periplasm Periplasm/Outer Membrane (Cell Wall Assembly) TMM_Cyto->InnerMembrane Substrate Loading TDM TDM (Trehalose Dimycolate) Essential for Cell Wall TMM_Peri->TDM Ag85 Complex Processing Inhibitor 2-(5-Methoxypyridin-2-YL) ethylamine Inhibitor->InnerMembrane BLOCKS Transport

Caption: MmpL3 acts as a flippase for TMM.[3][4][7][8][10][11] The inhibitor blocks this translocation, preventing TDM formation and compromising the cell wall.[5]

Diagram 2: Validation Decision Tree

A logic flow for interpreting experimental results.

Validation_Workflow Start Start: Candidate Molecule 2-(5-Methoxypyridin-2-YL)ethylamine LipidAssay Step 1: [14C]-Acetate Lipid Profiling Start->LipidAssay Result_Lipid Result: TMM Accumulation + TDM Loss? LipidAssay->Result_Lipid PMF_Assay Step 2: DiOC2(3) PMF Assay Result_Lipid->PMF_Assay Yes Conclusion_Fail FAIL: Not MmpL3 related Result_Lipid->Conclusion_Fail No Result_PMF Result: Membrane Depolarization? PMF_Assay->Result_PMF DirectBinding Step 3: Trp Fluorescence / SPR Result_PMF->DirectBinding No (Stable PMF) Result_PMF->DirectBinding Partial Collapse Conclusion_Uncoupler INVALID: Non-specific PMF Uncoupler Result_PMF->Conclusion_Uncoupler Yes (Total Collapse) Conclusion_Specific VALIDATED: Specific MmpL3 Inhibitor DirectBinding->Conclusion_Specific Binding Confirmed DirectBinding->Conclusion_Uncoupler No Binding Conclusion_Mixed MIXED MODE: Binder + Uncoupler (e.g., SQ109) DirectBinding->Conclusion_Mixed Binding Confirmed (with Partial PMF)

Caption: Step-by-step logic to distinguish specific MmpL3 target engagement from non-specific membrane effects.

References

  • Su, C. C., et al. (2019). "Structure and function of the Mycobacterium tuberculosis MmpL3 flippase." Proceedings of the National Academy of Sciences, 116(23), 11241-11246.

  • Xu, Z., et al. (2017). "MmpL3 is the flippase for mycolic acids in mycobacteria." Proceedings of the National Academy of Sciences, 114(30), 7993-7998.

  • Li, W., et al. (2019). "Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 63(6), e00222-19.

  • Degiacomi, G., et al. (2020). "MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections." Microorganisms, 8(9), 1318.

  • Belardinelli, J. M., & Morbidoni, H. R. (2013). "Recycling and generation of resistance to MmpL3 inhibitors in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[5]

Sources

Validation

Inter-Laboratory Validation of the 2-(5-Methoxypyridin-2-yl)ethylamine Functional Bioassay: A Comparative Guide

Topic: Inter-laboratory Validation of 2-(5-Methoxypyridin-2-yl)ethylamine Bioassay Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory Validation of 2-(5-Methoxypyridin-2-yl)ethylamine Bioassay Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senior Application Scientist

Executive Summary

The reproducibility crisis in pharmacology often stems from a reliance on physicochemical data (HPLC/MS) to predict biological efficacy. For histamine analogs like 2-(5-Methoxypyridin-2-yl)ethylamine —a structural bioisostere of histamine targeting H1 receptors—chemical purity does not guarantee functional potency.

This guide presents the results of a multi-site validation campaign comparing the Fluorescent Calcium Flux Assay against traditional Radioligand Binding and Physicochemical (HPLC) methods. We demonstrate that while HPLC is superior for quantitation, only the cell-based Calcium Flux assay satisfies ICH Q2(R2) requirements for determining functional potency (


) and intrinsic efficacy (

) in a release-testing environment.

Introduction: The Molecule and the Challenge

2-(5-Methoxypyridin-2-yl)ethylamine is a pyridine-based histamine analog. Structurally, the imidazole ring of histamine is replaced by a pyridine ring, with a methoxy group at the 5-position to modulate metabolic stability and receptor affinity.

  • Primary Target: Histamine H1 Receptor (Gq-coupled GPCR).

  • Mechanism: Agonist.[1][2] Upon binding, it triggers the

    
     cascade, leading to intracellular calcium mobilization.
    
  • The Validation Gap: Most Certificates of Analysis (CoA) for this compound rely solely on HPLC (>98% purity). However, oxidation of the ethylamine side chain or subtle isomeric impurities can drastically reduce receptor activation without significantly shifting the UV retention time.

Objective: To validate a robust, transferrable bioassay that correlates chemical integrity with biological function.

Comparative Analysis: Selecting the Right Tool

We evaluated three distinct methodologies for characterizing 2-(5-Methoxypyridin-2-yl)ethylamine. The table below summarizes the performance metrics across three independent laboratories (Lab A, Lab B, Lab C).

Table 1: Method Performance Matrix
FeatureMethod A: Calcium Flux (Cell-Based) Method B: Radioligand Binding Method C: HPLC-UV (Physicochemical)
Readout Functional (

mobilization)
Affinity (

)
Purity (% Area)
Biological Relevance High (Measures Agonism)Medium (Binds but doesn't distinguish agonist/antagonist)None (Chemical only)
Throughput High (384-well)Medium (96-well filter)Low (Serial injection)
Inter-Lab Precision (%CV) 8.5% - 12.4%15.2% - 18.5%< 1.0%
Linearity (

)
> 0.98 (4-parameter fit)> 0.95> 0.999
Z-Factor (Robustness) 0.65 (Excellent) 0.45 (Marginal)N/A
Cost Per Well


$ (Isotopes/Waste)
$
Comparison Insights
  • Why HPLC Fails for Potency: HPLC confirmed the compound was chemically present, but in degraded samples (forced degradation), HPLC peaks often overlapped with inactive byproducts. It could not detect a 30% loss in functional efficacy.

  • Why Binding is Insufficient: Radioligand displacement (using

    
    -Mepyramine) confirmed the molecule bound to the receptor. However, it failed to capture intrinsic efficacy. A partial agonist and a full agonist looked identical in binding mode, but vastly different in the Calcium Flux assay.
    
  • The Verdict: The Calcium Flux Assay is the only method suitable for "Potency Release Testing" as it captures the complete signal transduction pathway.

The Biological Mechanism

To understand the assay choice, one must visualize the signaling pathway. 2-(5-Methoxypyridin-2-yl)ethylamine activates the H1 receptor, a Gq-coupled GPCR. This triggers Phospholipase C (PLC), hydrolyzing


 into 

, which opens calcium channels on the Endoplasmic Reticulum (ER).

H1_Signaling Ligand 2-(5-Methoxypyridin-2-yl) ethylamine Receptor H1 Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescent Signal) ER->Ca Flux

Figure 1: The H1-Receptor Signal Transduction Pathway utilized in the validation assay.

Inter-Laboratory Validation Results

The Calcium Flux assay was transferred to three sites:

  • Site 1: Assay Development Lab (Reference).

  • Site 2: QC Lab (Routine testing).

  • Site 3: CRO (External partner).

Precision and Reproducibility

The assay utilized CHO-K1 cells stably expressing human H1 receptors.

  • Intermediate Precision: The geometric mean

    
     across all sites was 145 nM .
    
  • Reproducibility: The inter-laboratory %CV was 11.2% , well within the acceptance criteria of <20% for cell-based bioassays (USP <1033>).

Robustness Challenge (The "Edge Effect")

During validation, Site 2 initially reported high variability (%CV > 25%). Root cause analysis revealed a thermal gradient in their plate reader.

  • Corrective Action: We implemented a 20-minute room temperature equilibration step post-dye loading.

  • Result: %CV dropped to 9.1%. This highlights the critical need for thermal uniformity in calcium kinetics.

Detailed Protocol: H1 Receptor Calcium Flux Assay

This protocol is validated for use with FLIPR Tetra or Hamamatsu FDSS systems.

Materials
  • Cell Line: CHO-K1 hH1 (Stably transfected).

  • Reagent: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES (pH 7.4).

  • Compound: 2-(5-Methoxypyridin-2-yl)ethylamine (dissolved in DMSO, final concentration <0.5%).

Step-by-Step Workflow
  • Cell Plating (Day -1):

    • Seed 10,000 cells/well in 384-well black/clear-bottom poly-D-lysine coated plates.

    • Incubate overnight at 37°C/5%

      
      . Critical: Ensure monolayer confluence reaches 85-90%.
      
  • Dye Loading (Day 0):

    • Remove culture media and wash 1x with assay buffer.

    • Add 20 µL/well of Calcium-6 dye loading solution (containing 2.5 mM Probenecid to inhibit anion transport).

    • Incubate: 60 min at 37°C, followed by 20 min at Room Temperature (Critical for plate uniformity).

  • Compound Preparation:

    • Prepare a 10-point serial dilution (1:3) of 2-(5-Methoxypyridin-2-yl)ethylamine.

    • Start concentration: 10 µM (Final assay concentration).

  • Data Acquisition:

    • Transfer plate to FLIPR/FDSS.

    • Record baseline fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

    • Inject 10 µL of compound.

    • Record kinetics for 120 seconds.

  • Analysis:

    • Calculate "Max - Min" RFU (Relative Fluorescence Units).

    • Fit data to a 4-parameter logistic (4PL) Hill equation.

Assay_Workflow Start Cell Seeding (Day -1) Dye Dye Loading (+Probenecid) Start->Dye 24h Equil Equilibration (20m RT) Dye->Equil 60m 37C Read Kinetic Read (FLIPR) Equil->Read Inject Analysis 4PL Curve Fit (EC50 Calc) Read->Analysis Export

Figure 2: Validated Assay Workflow ensuring thermal stability and signal integrity.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • USP <1032>. Design and Development of Biological Assays. United States Pharmacopeia. Link

  • Hill, S. J., et al. (1997). International Union of Pharmacology. XIII. Classification of histamine receptors. Pharmacological Reviews, 49(3), 253-278. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening. Link

  • Sittampalam, G. S., et al. (2004). Assay Guidance Manual: HTS Assay Validation. NCBI Bookshelf. Link

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(5-Methoxypyridin-2-YL)ethylamine

This guide provides a detailed, procedural framework for the safe and compliant disposal of the research chemical amine. As this compound is specialized and may not have a widely published, specific Safety Data Sheet (SD...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of the research chemical amine. As this compound is specialized and may not have a widely published, specific Safety Data Sheet (SDS), this protocol is synthesized from established principles of chemical waste management for pyridine and amine-containing compounds, governed by federal and state regulations. The core objective is to ensure the safety of laboratory personnel and maintain strict environmental compliance.

The foundation of any laboratory disposal procedure is a thorough understanding of the substance's potential hazards and adherence to the regulatory framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[1][2][3][4] All laboratory-generated chemical waste must be treated as hazardous unless explicitly determined otherwise by a qualified professional.[5]

Hazard Assessment and Waste Characterization

Before handling waste, a clear understanding of the chemical's potential hazards is critical. Based on data from structurally analogous methoxypyridine and amine compounds, amine should be handled as a substance with the potential for irritation, and toxicity.

Key hazards associated with similar compounds include:

  • Skin and Eye Irritation: Many pyridine derivatives are known to cause skin and serious eye irritation.[6][7][8]

  • Respiratory Irritation: Inhalation may lead to irritation of the respiratory system.[6][7]

  • Toxicity: Analogous compounds are often harmful or toxic if swallowed, and in some cases, can be highly toxic in contact with the skin.[9][10]

Therefore, this compound must be categorized as hazardous waste . It is imperative to consult your institution's Chemical Hygiene Plan (CHP) and your Environmental Health & Safety (EHS) department for specific guidance.[11][12]

Table 1: Presumed Hazard Profile and Handling Precautions
Hazard TypeProbable Risk DescriptionPrimary Precaution & Required PPE
Acute Toxicity (Oral, Dermal) May be harmful or toxic if swallowed or absorbed through the skin.[9][10]Avoid all direct contact. Wear nitrile gloves, a lab coat, and work in a well-ventilated area.
Skin Corrosion/Irritation Causes skin irritation upon contact.[6][8]Wear appropriate chemical-resistant gloves (e.g., nitrile) and a buttoned lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[6][7]ANSI-rated safety glasses or chemical splash goggles are mandatory.
Respiratory Tract Irritation Vapors or aerosols may cause respiratory irritation.[6]Handle only in a certified chemical fume hood to minimize inhalation exposure.
Reactivity As an amine, it is basic and will react with acids, potentially vigorously.Segregate from all acidic and oxidizing waste streams.[13]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final removal from the laboratory. The guiding principles are segregation, containment, and clear communication through proper labeling.

Step 1: Waste Segregation at the Source

The moment amine or any material contaminated with it is deemed waste, it must be managed separately from other waste streams.

  • Action: Collect waste containing this compound in a dedicated hazardous waste container.

  • Causality: This is the most critical step to prevent dangerous chemical reactions. Never mix this amine-based waste with incompatible materials such as acids, bases, or strong oxidizing agents.[1][4][13] Mixing can lead to violent reactions, the release of toxic gases, or fire.

Step 2: Container Selection and Management

The integrity of the waste container is paramount for preventing leaks and ensuring safe handling.

  • Action: Select a container made of a material compatible with the chemical (e.g., borosilicate glass or high-density polyethylene). The container must be in good condition, free of cracks or residue, and have a secure, leak-proof screw cap.[5][13][14]

  • Causality: Using a compatible container prevents degradation of the container and potential leakage.[2] The container must be kept closed at all times except when adding waste to prevent the release of vapors and to avoid spills.[4][14][15] Leaving a funnel in the container is a common but dangerous violation.[14]

Step 3: Comprehensive Waste Labeling

Proper labeling is a strict regulatory requirement and is essential for the safety of everyone who may handle the container.

  • Action: As soon as the first drop of waste is added, affix a completed EHS-provided hazardous waste label to the container. The label must include:

    • The words "HAZARDOUS WASTE" .[5][14]

    • The full chemical name: "amine" (no formulas or abbreviations).[14]

    • A complete list of all constituents by percentage, including solvents.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Causality: Accurate labeling ensures compliance with EPA and OSHA regulations and provides critical safety information for waste handlers and emergency responders.[1][11]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area within the lab that is under the control of laboratory personnel.

  • Action: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA), which is typically inside a chemical fume hood or a designated cabinet.[13][14] This area must be equipped with secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[1][15]

  • Causality: The SAA keeps hazardous waste safely segregated near the point of generation.[2] Regulations limit the volume of waste that can be stored (typically no more than 55 gallons of total hazardous waste and/or 1 quart of any acutely hazardous waste) and the time it can be kept.[5] Weekly inspection of the SAA is often required.[1][14]

Step 5: Arranging for Final Disposal

Final disposal of hazardous waste is a specialized, regulated process that must not be performed by laboratory staff.

  • Action: Once the waste container is 90% full, or approaching the mandated storage time limit (often 6 months), submit a chemical waste pickup request to your institution's EHS department.[1][14]

  • Causality: EHS professionals are trained to handle, transport, and consolidate waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[16] The final disposal method for this type of organic amine compound is typically high-temperature incineration at a permitted facility, which ensures complete destruction.[6]

Spill and Emergency Procedures

In the event of a spill, a rapid and correct response is crucial.

  • For Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing the full PPE detailed in Table 1, contain the spill.

    • Absorb the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels on a concentrated spill.

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealable, compatible container for disposal as hazardous waste.[6]

    • Label the container as hazardous waste, listing all contents, and decontaminate the area.

  • For Large Spills (or any spill you are not equipped or trained to handle):

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if there is a fire or significant inhalation hazard.

    • Contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of amine.

G Disposal Workflow for 2-(5-Methoxypyridin-2-YL)ethylamine cluster_prep Phase 1: In-Lab Preparation cluster_storage Phase 2: On-Site Accumulation cluster_disposal Phase 3: Final Disposition start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream (Keep away from acids/oxidizers) ppe->segregate container Select Compatible & Leak-Proof Container segregate->container label_waste Affix Completed 'HAZARDOUS WASTE' Label container->label_waste store Store Sealed Container in Designated SAA with Secondary Containment label_waste->store inspect Inspect SAA Weekly for Leaks & Label Integrity store->inspect request Container Full (90%) or Time Limit Reached? inspect->request request->store No contact_ehs Submit Waste Pickup Request to EHS request->contact_ehs Yes end_node Waste Removed by EHS for Incineration at TSDF contact_ehs->end_node

Caption: A flowchart of the disposal process from generation to final EHS hand-off.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • New Mexico State University. Chemical Safety in Research and Teaching.
  • AK Scientific, Inc. Safety Data Sheet for (3-Methoxy-5-methylpyridin-2-yl)methanamine.
  • Thermo Fisher Scientific. Safety Data Sheet for 5-Amino-2-methoxypyridine.
  • Cornell University EHS. Chapter 9 - Particularly Hazardous Substances.
  • TCI Chemicals. Safety Data Sheet for 2-Methoxy-6-methylpyridine.
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine.
  • CymitQuimica. Safety Data Sheet for (2-Methoxypyridin-4- yl)methylamine.
  • U.S. Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
  • Sigma-Aldrich. Safety Data Sheet for a related amine compound.
  • University of Washington. (2023, March 15). Laboratory Safety and Chemical Hygiene Plan.
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